3-Ethoxypyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-ethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCNUYGSSNMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-09-7 | |
| Record name | 3-ethoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"3-Ethoxypyridine-2-carboxylic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxypyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted picolinic acid derivative with potential applications in medicinal chemistry and materials science. As a heterocyclic building block, the strategic placement of its ethoxy and carboxylic acid functionalities allows for diverse chemical modifications, making it a valuable scaffold in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of a proposed synthetic route for this compound, starting from the commercially available 3-Hydroxypyridine-2-carboxylic acid. Furthermore, it details the expected analytical characterization of the final compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering both theoretical insights and actionable experimental protocols.
Introduction: Significance and Applications
Pyridine carboxylic acids are a class of compounds that hold significant importance in the pharmaceutical and agrochemical industries.[1] The pyridine ring is a common motif in many biologically active compounds, and the carboxylic acid group provides a handle for further chemical transformations, such as amide bond formation or esterification. The introduction of an ethoxy group at the 3-position of the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.
While the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through the modification of a readily available precursor, 3-Hydroxypyridine-2-carboxylic acid (also known as 3-hydroxypicolinic acid).[2] This precursor is a known matrix for nucleotides in MALDI mass spectrometry analyses.[2][3] The proposed synthesis in this guide leverages fundamental organic reactions, providing a reliable pathway for obtaining the target compound.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from 3-Hydroxypyridine-2-carboxylic acid. The first step involves the protection of the carboxylic acid functionality via esterification, followed by the ethylation of the hydroxyl group. The final step is the hydrolysis of the ester to yield the desired carboxylic acid. An alternative, more direct approach involves the ethylation of the phenolic hydroxyl group, which may be complicated by the reactivity of the carboxylic acid. A more robust method is to start with the methyl ester of 3-hydroxypyridine-2-carboxylic acid, which can be synthesized from 3-hydroxypyridine-2-carboxylic acid.[4]
Caption: Proposed synthesis of this compound.
Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic acid
To prevent side reactions at the carboxylic acid group during the subsequent ethylation step, it is advantageous to first protect it as a methyl ester. This can be achieved through a standard Fischer esterification reaction.
Protocol:
-
To a suspension of 3-Hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (0.5 M), add concentrated sulfuric acid (3.0 eq) dropwise at 0 °C.[4]
-
Stir the resulting solution at reflux for 6 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.[4]
-
Carefully adjust the pH to ~8.5 with a saturated aqueous solution of NaHCO₃.[4]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Methyl 3-hydroxypyridine-2-carboxylate as a white solid.[4]
Step 2: Ethylation of Methyl 3-hydroxypyridine-2-carboxylate
The ethylation of the hydroxyl group can be accomplished via a Williamson ether synthesis using an ethylating agent in the presence of a weak base.
Protocol:
-
To a solution of Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (1.5 eq).
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain Methyl 3-ethoxypyridine-2-carboxylate.
Step 3: Hydrolysis of Methyl 3-ethoxypyridine-2-carboxylate
The final step is the saponification of the methyl ester to the desired carboxylic acid.
Protocol:
-
Dissolve Methyl 3-ethoxypyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data.
Caption: General workflow for the characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the ethoxy group, and the carboxylic acid proton. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The ethoxy group will exhibit a quartet for the methylene protons (–OCH₂–) around δ 4.2 ppm and a triplet for the methyl protons (–CH₃) around δ 1.4 ppm. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm.[5] The carbons of the pyridine ring will appear between δ 120-160 ppm. The methylene carbon of the ethoxy group will be found around δ 60-70 ppm, and the methyl carbon will be in the upfield region, around δ 15 ppm.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~10.0-12.0 (br s, 1H) | -COOH |
| ~8.2 (dd, 1H) | Pyridine-H6 |
| ~7.4 (dd, 1H) | Pyridine-H4 |
| ~7.3 (dd, 1H) | Pyridine-H5 |
| ~4.2 (q, 2H) | -OCH₂CH₃ |
| ~1.4 (t, 3H) | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6][7]
-
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.[6][7]
-
C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹ is expected for the C-O stretching of the carboxylic acid and the ether linkage.
-
Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.
| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 2500-3300 (broad) | O-H stretch (carboxylic acid) | | ~2980, ~2870 | C-H stretch (aliphatic) | | 1700-1725 (strong) | C=O stretch (carboxylic acid) | | 1400-1600 | C=C and C=N stretches (aromatic) | | 1200-1300 | C-O stretch (acid and ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula: C₈H₉NO₃), the expected molecular weight is approximately 167.16 g/mol .
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 167.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).[8] For this specific molecule, fragmentation of the ethoxy group is also expected, such as the loss of an ethyl radical (•CH₂CH₃, M-29) or an ethylene molecule (C₂H₄, M-28). The base peak could potentially arise from the stable acylium ion formed after the loss of the ethoxy group.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and its precursors. All synthetic procedures should be carried out in a well-ventilated fume hood. For detailed safety information on the reagents used in the synthesis, consult their respective Safety Data Sheets (SDS).
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound from a commercially available starting material. The detailed experimental protocols and predicted characterization data provide a solid foundation for researchers to successfully synthesize and verify this valuable chemical building block. The insights into the spectroscopic properties will aid in the unambiguous identification and quality assessment of the final product, facilitating its use in further research and development endeavors.
References
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Ethoxypyridine-2-carboxylic Acid: Properties, Reactivity, and Synthetic Pathways for Drug Discovery
This technical guide provides a comprehensive overview of 3-Ethoxypyridine-2-carboxylic acid (also known as 3-ethoxypicolinic acid), a heterocyclic building block with significant potential in medicinal chemistry and drug development. Drawing upon established chemical principles and analogous compound data, this document details its chemical properties, reactivity, and plausible synthetic routes, offering valuable insights for researchers and scientists in the pharmaceutical industry.
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
Pyridine carboxylic acid scaffolds are privileged structures in drug discovery, appearing in a wide array of therapeutic agents.[1] Their ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes them ideal fragments for designing enzyme inhibitors and receptor modulators.[2] The specific substitution pattern of this compound, featuring a carboxylic acid at the 2-position and an ethoxy group at the 3-position, offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. The carboxylic acid moiety serves as a versatile handle for amide and ester formation, enabling the construction of diverse compound libraries, while the ethoxy group can influence solubility, metabolic stability, and target engagement.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₈H₉NO₃ | Calculated |
| Molecular Weight | 167.16 g/mol | Calculated |
| CAS Number | 103878-09-7 | |
| Appearance | White to off-white solid | Analogy with similar pyridine carboxylic acids. |
| Melting Point | Not available. Expected to be a solid at room temperature. | Analogy with related compounds like 3-Hydroxypyridine-2-carboxylic acid (m.p. 213-218 °C) and 3-Methylpyridine-2-carboxylic acid (m.p. 114-118 °C).[3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of carboxylic acids. |
| pKa | Estimated to be around 3-5 for the carboxylic acid. | Typical pKa for a carboxylic acid adjacent to a pyridine ring. |
Spectroscopic Analysis
The structural features of this compound suggest the following characteristic spectroscopic signatures:
The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the substituted pyridine ring.[4][5]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1730 cm⁻¹.
-
C-O Stretch (Carboxylic Acid & Ether): Bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
¹H NMR: The proton NMR spectrum would be expected to show:
-
A triplet and a quartet for the ethoxy group protons.
-
Three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns dictated by the substitution. The proton at the 6-position would likely be the most downfield.
-
A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).[6]
-
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals:
-
The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing in the 165-175 ppm range.[6]
-
Five signals for the pyridine ring carbons.
-
Two signals for the ethoxy group carbons.
-
In mass spectrometry, the molecular ion peak (M+) would be observed at m/z = 167. Common fragmentation patterns for pyridine carboxylic acids involve the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).[7]
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from the readily available 3-hydroxypicolinic acid. This involves an initial esterification followed by a Williamson ether synthesis to introduce the ethoxy group, and finally, hydrolysis of the ester to yield the target carboxylic acid.[8]
Diagram 1: Proposed Synthetic Pathway
References
- 1. Complexes of the Antibiotic Drug Oxolinic Acid with Fe(III), Zn(II), Ca(II), and Mg(II) Ions: Preparation, Characterization, and In Vitro Evaluation of Biological Activity | MDPI [mdpi.com]
- 2. 3-Ethoxypicolinic acid | 103878-09-7 [chemicalbook.com]
- 3. PubChemLite - 3-(methoxycarbonyl)pyridine-2-carboxylic acid (C8H7NO4) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. 3-Ethoxy-3-methylbutanoic acid | C7H14O3 | CID 145265509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number and IUPAC name for "3-Ethoxypyridine-2-carboxylic acid"
An In-Depth Technical Guide to 3-Ethoxypyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. While this compound is not extensively documented in publicly available databases, this guide synthesizes information from related structures and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, and potential therapeutic applications.
Introduction and Chemical Identity
Pyridine carboxylic acids are a class of organic compounds that have played a pivotal role in the development of numerous pharmaceuticals.[1][2] Their unique structure, featuring an electron-deficient aromatic ring and a carboxylic acid group, allows for a wide range of chemical modifications and biological interactions.[1] this compound, a member of this family, presents a promising scaffold for the design of novel therapeutic agents.
IUPAC Name: this compound
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of early 2026, suggesting it may be a novel or less-common research chemical.
Molecular Formula: C₈H₉NO₃
Molecular Weight: 167.16 g/mol
Chemical Structure:

> Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for this compound is scarce, we can predict its properties based on its structural analogs and the general characteristics of carboxylic acids and pyridines.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Similar to other solid pyridine carboxylic acids. |
| Melting Point | Expected to be a solid with a defined melting point | Carboxylic acids generally have high melting points due to hydrogen bonding.[3] |
| Boiling Point | High boiling point | Strong intermolecular hydrogen bonding increases the boiling point.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF | The carboxylic acid group enhances water solubility, but the pyridine ring and ethoxy group contribute to its organic solubility.[3] |
| pKa | Estimated to be around 2-3 | The electron-withdrawing nature of the pyridine ring increases the acidity of the carboxylic acid group compared to benzoic acid. |
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound, leveraging established methodologies for the synthesis of substituted pyridine carboxylic acids.
Proposed Synthetic Pathway
A plausible and efficient synthetic route starting from commercially available 3-hydroxypyridine-2-carboxylic acid is outlined below. This method involves the protection of the carboxylic acid, etherification of the hydroxyl group, and subsequent deprotection.
Diagram 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic acid
-
Suspend 3-hydroxypyridine-2-carboxylic acid in methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-hydroxypyridine-2-carboxylate.
Step 2: Williamson Ether Synthesis
-
Dissolve methyl 3-hydroxypyridine-2-carboxylate in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate as a base.
-
Add ethyl iodide and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure to yield crude methyl 3-ethoxypyridine-2-carboxylate.
-
Purify the crude product by column chromatography if necessary.
Step 3: Hydrolysis to this compound
-
Dissolve the methyl 3-ethoxypyridine-2-carboxylate in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gently heat to facilitate hydrolysis.
-
Monitor the reaction by TLC.
-
Once the ester is fully hydrolyzed, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Applications in Drug Development
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[1][2] The introduction of an ethoxy group at the 3-position can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Potential Therapeutic Areas
-
Enzyme Inhibition: Pyridine carboxylic acids are known to act as enzyme inhibitors. The carboxylic acid moiety can coordinate with metal ions in the active site of metalloenzymes, while the pyridine ring can engage in various non-covalent interactions.[2]
-
Antimicrobial Agents: The 2-pyridone motif, structurally related to our target compound, is present in several antimicrobial agents.[4]
-
Analgesia and Inflammation: Pyridine-3-carboxamides have been explored as agonists for cannabinoid receptors, showing potential in pain and inflammation models.[5]
-
Central Nervous System (CNS) Disorders: While the carboxylic acid group can hinder blood-brain barrier penetration, its bioisosteric replacement is a strategy used in CNS drug discovery.[6]
Structure-Activity Relationship (SAR) Insights
The design of new drugs based on the this compound scaffold would involve a systematic exploration of its structure-activity relationship.
Diagram 2: Key structural features of this compound for SAR studies.
Conclusion
This compound represents a valuable, albeit under-explored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its chemical identity, predicted properties, and plausible synthetic routes. The insights into its potential applications, drawn from the rich chemistry of related pyridine carboxylic acids, should serve as a catalyst for further research and development efforts aimed at unlocking the therapeutic promise of this compound. As with any novel compound, thorough experimental validation of the predicted properties and biological activities is a crucial next step.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 3-Ethoxypyridine-2-carboxylic Acid in Modern Medicinal Chemistry
Foreword: The Quest for Novelty in Drug Design
In the relentless pursuit of therapeutic innovation, the discovery and exploration of novel molecular scaffolds are paramount. These core structures serve as the foundation upon which new generations of drugs are built, offering unique three-dimensional arrangements of atoms that can interact with biological targets in previously unexploited ways. This guide delves into the burgeoning potential of one such scaffold: 3-Ethoxypyridine-2-carboxylic acid . While the broader class of pyridine carboxylic acids has long been a staple in medicinal chemistry, the specific substitution pattern of this molecule presents a compelling and underexplored opportunity for the development of targeted and effective therapeutics.[1] This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, derivatization, and potential applications of this promising scaffold.
The Strategic Advantage of the this compound Core
The unique arrangement of functional groups in this compound provides a distinct set of advantages for medicinal chemists. The pyridine ring, a well-established pharmacophore, imparts favorable pharmacokinetic properties and offers multiple points for synthetic modification.[1] The carboxylic acid at the 2-position serves as a crucial anchor for target engagement, capable of forming strong ionic and hydrogen bond interactions. The ethoxy group at the 3-position is the key to this scaffold's novelty. It introduces a degree of lipophilicity, potentially enhancing membrane permeability, while also acting as a steric and electronic modulator of the adjacent carboxylic acid, thereby influencing its pKa and binding characteristics. This trifecta of a heteroaromatic ring, a key binding group, and a modulating alkoxy substituent creates a versatile platform for the design of potent and selective enzyme inhibitors and receptor modulators.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the commercially available 3-hydroxypicolinic acid. The following protocol details a reliable and scalable route to the target scaffold.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 3-Hydroxypicolinic Acid
-
Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent unwanted side reactions during the subsequent O-alkylation step.
-
Procedure:
-
Suspend 3-hydroxypicolinic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and concentrate under reduced pressure to remove the methanol.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-hydroxypicolinate.
-
Step 2: O-Ethylation of Methyl 3-Hydroxypicolinate (Williamson Ether Synthesis)
-
Rationale: The Williamson ether synthesis is a classic and efficient method for the formation of ethers from an alkoxide and an alkyl halide.[2][3][4][5] In this step, the phenolic hydroxyl group is converted to its ethoxy counterpart.
-
Procedure:
-
Dissolve methyl 3-hydroxypicolinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add ethyl iodide (1.2 eq) and heat the reaction mixture to 60-70 °C.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-ethoxypicolinate.
-
Step 3: Saponification to this compound
-
Rationale: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Procedure:
-
Dissolve methyl 3-ethoxypicolinate (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the ester is fully consumed (typically 1-2 hours).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
-
Caption: Synthetic route to this compound.
Derivatization Strategies and Structure-Activity Relationship (SAR) Insights
The this compound scaffold offers two primary points for diversification: the carboxylic acid and the pyridine ring.
Amide Bond Formation at the 2-Position
The carboxylic acid is readily converted to a wide array of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of diverse substituents to probe the binding pocket of a target protein.
Caption: General scheme for amide derivatization.
SAR Insights:
-
Small, polar amines: May enhance solubility and allow for hydrogen bonding with the target.
-
Bulky, lipophilic amines: Can be used to probe hydrophobic pockets within the active site.
-
Chiral amines: Introduce stereocenters that can lead to enantioselective binding.
Substitution on the Pyridine Ring
While the core scaffold is the primary focus, further modifications to the pyridine ring (e.g., at the 4, 5, or 6-positions) can be explored to fine-tune electronic properties and vectorially orient substituents towards specific regions of a binding site. This typically requires starting from a more functionalized pyridine precursor.
Potential Therapeutic Applications and Target Classes
Based on the broader activity of picolinic acid derivatives, the this compound scaffold is anticipated to be a promising starting point for the development of inhibitors for a variety of enzyme classes.
Table 1: Potential Enzyme Targets for this compound Derivatives
| Enzyme Class | Rationale for Targeting | Key Interaction Motif |
| Metallo-β-lactamases | The carboxylic acid can chelate the active site zinc ions, a known mechanism for inhibitors of this class of antibiotic resistance enzymes.[4] | Carboxylate-Zinc chelation |
| Dopamine β-monooxygenase | Picolinic acids are known inhibitors of this enzyme, which is a target for antihypertensive drugs.[2] | Carboxylate interaction with the copper center |
| Botulinum Neurotoxin Light Chain | Substituted picolinic acids have been identified as inhibitors of this toxin, binding to an exosite.[3][5] | Carboxylate and hydrophobic interactions |
Case Study: Hypothetical Development of a Novel Kinase Inhibitor
To illustrate the potential of this scaffold, let us consider a hypothetical drug discovery campaign targeting a novel protein kinase.
Workflow:
-
Scaffold Synthesis: Synthesize this compound as described in Section 2.
-
Library Synthesis: Generate a diverse library of amide derivatives by coupling the core scaffold with a collection of primary and secondary amines.
-
High-Throughput Screening (HTS): Screen the library against the target kinase to identify initial hits.
-
Hit-to-Lead Optimization: For the most promising hits, perform iterative rounds of chemical synthesis to explore the SAR. This would involve modifying the amide substituent and potentially exploring substitutions on the pyridine ring.
-
In Vitro and In Vivo Profiling: Characterize the lead compounds for their potency, selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models.
Caption: A typical drug discovery workflow utilizing the scaffold.
Conclusion and Future Directions
The this compound scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. Its straightforward synthesis, coupled with the versatility of its functional groups for derivatization, makes it an attractive starting point for medicinal chemistry campaigns. Future work should focus on the synthesis and screening of diverse libraries based on this core to identify novel inhibitors for a range of biological targets. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of innovative medicines.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of ADMET Properties for 3-Ethoxypyridine-2-carboxylic acid: A Technical Guide
Introduction: The Imperative of Early ADMET Profiling in Drug Discovery
The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the critical properties that determine a drug's disposition and safety within the body. Historically, the assessment of these properties was confined to late-stage preclinical and clinical development, leading to costly failures. The modern drug discovery paradigm, however, emphasizes a "fail early, fail cheap" approach, integrating ADMET profiling at the earliest stages of research.[1][2]
In silico ADMET prediction has emerged as an indispensable tool in this early assessment, offering a rapid and cost-effective means to evaluate and prioritize compounds long before they are synthesized.[1][3][4] By leveraging computational models, researchers can identify potential liabilities, guide medicinal chemistry efforts toward molecules with more favorable ADMET characteristics, and ultimately increase the probability of clinical success.[5][6] This technical guide provides an in-depth, practical walkthrough of the in silico ADMET prediction process for a novel compound, "3-Ethoxypyridine-2-carboxylic acid." As a Senior Application Scientist, the following narrative synthesizes theoretical knowledge with actionable, field-proven insights to provide a robust framework for researchers, scientists, and drug development professionals.
Compound of Interest: this compound
Before delving into ADMET predictions, a fundamental understanding of the molecule's physicochemical properties is essential. These properties are the primary inputs for many predictive models and offer initial clues about the compound's potential behavior.
Structure:
Physicochemical Properties (Predicted):
| Property | Predicted Value | Significance in ADMET |
| Molecular Weight | 167.16 g/mol | Influences diffusion and overall size for transport.[7][8][9] |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | A measure of lipophilicity, impacting membrane permeability and solubility.[2][10] |
| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability.[7][8][9] |
| Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological targets.[7][8][9] |
| Polar Surface Area (PSA) | 62.3 Ų | Impacts membrane permeability, particularly the blood-brain barrier. |
Note: These values are estimations derived from computational tools and may vary slightly between different prediction software.
Part 1: Absorption - The Gateway to Systemic Circulation
Oral bioavailability is a critical attribute for many drugs. A key initial assessment of this is through Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a compound and its likelihood of being orally absorbed.[7][8][9][11]
Lipinski's Rule of Five Analysis for this compound:
| Rule | Guideline | This compound | Compliance |
| Molecular Weight | ≤ 500 Da | 167.16 Da | Yes |
| LogP | ≤ 5 | ~1.5 - 2.0 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes |
Interpretation: this compound fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. It is a relatively small and moderately lipophilic molecule.
Experimental Workflow for In Silico Absorption Prediction:
The following diagram illustrates a typical workflow for predicting intestinal absorption:
Caption: Workflow for in silico prediction of intestinal absorption.
Part 2: Distribution - Reaching the Target
Once absorbed, a drug's distribution throughout the body is governed by its ability to cross biological membranes and its affinity for plasma proteins.
Blood-Brain Barrier (BBB) Permeability
For drugs targeting the central nervous system (CNS), crossing the BBB is essential. Conversely, for non-CNS drugs, BBB penetration is an undesirable off-target effect. In silico models for BBB permeability often utilize physicochemical properties and molecular fingerprints.[12][13][14][15][16]
Predicted BBB Permeability for this compound:
Based on its physicochemical properties (relatively low molecular weight and moderate PSA), it is plausible that this compound may have some ability to cross the BBB. However, the presence of a carboxylic acid group, which will be ionized at physiological pH, will significantly hinder passive diffusion across the BBB. Many predictive models would likely classify it as a non-penetrant.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, dictates its free concentration in the bloodstream. Only the unbound fraction is pharmacologically active and available to distribute into tissues.[17][18][19][20][21]
Predicted Plasma Protein Binding for this compound:
Quantitative Structure-Activity Relationship (QSAR) models are commonly employed to predict PPB.[17][19] These models are built on large datasets of experimentally determined PPB values and use molecular descriptors to make predictions. For this compound, with its moderate lipophilicity, a moderate level of plasma protein binding would be anticipated.
Step-by-Step Protocol for In Silico PPB Prediction:
-
Obtain Compound Structure: Represent this compound in a machine-readable format (e.g., SMILES).
-
Calculate Molecular Descriptors: Utilize computational chemistry software to calculate a wide range of descriptors, including topological, electronic, and physicochemical properties.
-
Apply a Validated QSAR Model: Input the calculated descriptors into a pre-existing and validated QSAR model for PPB. These models are often available in commercial or open-source ADMET prediction platforms.[22][23][24][25]
-
Analyze the Prediction: The model will output a predicted percentage of plasma protein binding.
-
Assess Applicability Domain: It is crucial to ensure that the compound of interest falls within the applicability domain of the QSAR model to have confidence in the prediction.
Part 3: Metabolism - The Body's Chemical Factory
Drug metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.[26][27] In silico models can predict which CYP isoforms are likely to metabolize a compound and the potential sites of metabolism.[28][29][30]
Predicted Metabolism of this compound:
The ethoxy group and the pyridine ring are potential sites for metabolism. The most likely metabolic pathways would be O-dealkylation of the ethoxy group and oxidation of the pyridine ring. In silico models can predict the likelihood of metabolism by major CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9. Given its structure, it is likely to be a substrate for one or more of these enzymes.
Logical Relationship in CYP450 Metabolism Prediction:
Caption: Logical flow for predicting cytochrome P450 metabolism.
Part 4: Excretion - Clearing the System
While dedicated in silico models for predicting the precise route and rate of excretion are less common and often integrated with metabolism and distribution predictions, physicochemical properties can provide valuable insights. The presence of the carboxylic acid group in this compound suggests that renal excretion may play a significant role, particularly for the parent compound and any polar metabolites.
Part 5: Toxicity - The Safety Profile
Early identification of potential toxicity is a cornerstone of modern drug discovery. Several key toxicological endpoints can be predicted using in silico methods.
hERG Inhibition
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[31][32][33][34][35] In silico models are widely used to flag potential hERG inhibitors early in the discovery process.
Predicted hERG Liability for this compound:
While a definitive prediction requires a validated model, some general structural alerts for hERG inhibition include a basic nitrogen atom and high lipophilicity. This compound has a basic nitrogen in the pyridine ring, but its relatively low lipophilicity may mitigate the risk of significant hERG inhibition. A dedicated hERG prediction model would provide a more quantitative assessment.
Ames Mutagenicity
The Ames test is a widely used method to assess a compound's mutagenic potential.[36][37] In silico models can identify structural alerts associated with mutagenicity.[38][39][40]
Predicted Ames Mutagenicity for this compound:
The structure of this compound does not contain obvious structural alerts for mutagenicity, such as aromatic nitro groups or alkylating agents. Therefore, it is predicted to be non-mutagenic in the Ames test.
Experimental Workflow for In Silico Toxicity Prediction:
Caption: Workflow for in silico prediction of key toxicity endpoints.
Summary of Predicted ADMET Properties for this compound
| ADMET Property | Prediction | Rationale/Comments |
| Absorption | ||
| Oral Bioavailability | Likely Good | Complies with Lipinski's Rule of Five. |
| Distribution | ||
| BBB Permeability | Low | The ionized carboxylic acid group limits passive diffusion. |
| Plasma Protein Binding | Moderate | Based on moderate lipophilicity. |
| Metabolism | ||
| CYP450 Substrate | Likely | Potential for O-dealkylation and aromatic oxidation. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Relatively low lipophilicity. |
| Ames Mutagenicity | Negative | No obvious structural alerts for mutagenicity. |
Conclusion: Integrating In Silico Predictions into Drug Discovery
The in silico ADMET profile of this compound suggests that it is a promising starting point for a drug discovery program. Its predicted good oral absorption and low toxicity risk are favorable characteristics. The potential for moderate plasma protein binding and metabolism by CYP enzymes are manageable properties that can be further investigated and optimized through medicinal chemistry efforts.
It is imperative to recognize that in silico predictions are not a substitute for experimental validation. Instead, they serve as a powerful filtering and prioritization tool, enabling researchers to focus their resources on compounds with the highest likelihood of success. By embracing a holistic and iterative approach that combines in silico predictions, in vitro assays, and in vivo studies, drug discovery teams can navigate the complexities of ADMET with greater confidence and efficiency.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico ADME in drug design – enhancing the impact | ADMET and DMPK [pub.iapchem.org]
- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 5. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 12. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]
- 14. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prediction of blood‐brain barrier permeability using machine learning approaches based on various molecular representation | Semantic Scholar [semanticscholar.org]
- 16. [2507.18557] Deep Learning for Blood-Brain Barrier Permeability Prediction [arxiv.org]
- 17. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 23. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. ADMETlab 2.0 [admetmesh.scbdd.com]
- 26. sciforum.net [sciforum.net]
- 27. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. eurekaselect.com [eurekaselect.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 32. tandfonline.com [tandfonline.com]
- 33. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. tandfonline.com [tandfonline.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Benchmark data set for in silico prediction of Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. In silico Prediction of Chemical Ames Mutagenicity | Semantic Scholar [semanticscholar.org]
- 39. researchgate.net [researchgate.net]
- 40. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Isolation of 3-Ethoxypyridine-2-carboxylic Acid
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
Pyridine carboxylic acids and their derivatives are fundamental scaffolds in medicinal chemistry and drug discovery.[1][2][3] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity and pharmacokinetic profile. 3-Ethoxypyridine-2-carboxylic acid, a specifically substituted picolinic acid, represents a valuable building block for the synthesis of novel therapeutic agents. The ethoxy group at the 3-position can modulate lipophilicity and introduce specific steric and electronic interactions, while the carboxylic acid at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation. Pyridine-2-carboxylic acid derivatives, in particular, have been investigated for a range of biological activities.[4][5]
A Plausible Synthetic Pathway: A Three-Step Approach
The synthesis of this compound can be logically approached from the commercially available precursor, 3-Hydroxypyridine-2-carboxylic acid. A three-step synthetic strategy is proposed, involving:
-
Esterification: Protection of the carboxylic acid functionality to prevent unwanted side reactions during the subsequent etherification step.
-
Williamson Ether Synthesis: Formation of the target ethoxy group via nucleophilic substitution.
-
Hydrolysis: Deprotection of the ester to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic Acid
The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated etherification in the subsequent step. Fischer esterification is a classic and effective method for this transformation.[6]
Causality Behind Experimental Choices
-
Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant, driving the equilibrium towards the ester product due to its high concentration.
-
Sulfuric Acid as Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Detailed Experimental Protocol: Synthesis of Methyl 3-hydroxypyridine-2-carboxylate[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Hydroxypyridine-2-carboxylic acid (1.0 eq.) in methanol (approx. 0.5 M concentration).
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (3.0 eq.) dropwise with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Neutralization and Extraction: Carefully dilute the residue with water and adjust the pH to approximately 8.5 using a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography to afford pure Methyl 3-hydroxypyridine-2-carboxylate.
Step 2: Williamson Ether Synthesis for Ethoxy Group Installation
With the carboxylic acid group protected, the next step is the formation of the ether linkage. The Williamson ether synthesis is a robust and widely used method for this purpose, involving the reaction of an alkoxide with an alkyl halide.[7][8][9]
Causality Behind Experimental Choices
-
Sodium Hydride as Base: A strong base like sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic sodium phenoxide intermediate.
-
Ethyl Iodide as Ethylating Agent: Ethyl iodide is an excellent electrophile for this SN2 reaction due to the good leaving group ability of iodide.[10]
Detailed Experimental Protocol: Synthesis of Methyl 3-ethoxypyridine-2-carboxylate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30 minutes, allowing for the formation of the sodium alkoxide.
-
Alkylation: Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-ethoxypyridine-2-carboxylate.
Step 3: Hydrolysis of the Methyl Ester
The final step is the deprotection of the methyl ester to yield the desired this compound. This can be achieved through either acid- or base-catalyzed hydrolysis. Base-catalyzed hydrolysis (saponification) is often preferred for its generally milder conditions and high yields.
Causality Behind Experimental Choices
-
Lithium Hydroxide as Base: Lithium hydroxide is a common choice for the saponification of esters. The reaction is typically carried out in a mixture of water and an organic co-solvent like THF or methanol to ensure the solubility of the ester.
-
Acidification: After the hydrolysis is complete, acidification is necessary to protonate the resulting carboxylate salt and precipitate the free carboxylic acid.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve Methyl 3-ethoxypyridine-2-carboxylate (1.0 eq.) in a mixture of THF and water.
-
Saponification: Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to 0 °C and carefully adjust the pH to approximately 3-4 with 1 M hydrochloric acid. A precipitate of the product should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Isolation and Purification Workflow
The overall process of isolating and purifying the final product is crucial for obtaining a compound of high purity suitable for research and development.
Caption: Workflow for the isolation and purification of the final product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the predicted spectroscopic data based on the analysis of structurally similar compounds.[11][12][13][14]
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (approx. 7.0-8.5 ppm).- Quartet and triplet signals for the ethoxy group (-OCH₂CH₃) at approx. 4.1-4.5 ppm and 1.3-1.6 ppm, respectively.- A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).- Aromatic carbons of the pyridine ring (approx. 110-160 ppm).- Methylene and methyl carbons of the ethoxy group at approx. 60-70 ppm and 14-16 ppm, respectively. |
| Mass Spectrometry (MS) | - Electrospray ionization (ESI) in positive mode would likely show the [M+H]⁺ ion.- ESI in negative mode would show the [M-H]⁻ ion. |
| Infrared (IR) Spectroscopy | - A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretch for the carboxylic acid (approx. 1700-1730 cm⁻¹).- C-O stretching vibrations for the ether linkage (approx. 1200-1300 cm⁻¹).- Characteristic aromatic C=C and C=N stretching vibrations (approx. 1400-1600 cm⁻¹).[15][16][17][18][19] |
Potential Applications in Drug Development
Substituted pyridine carboxylic acids are privileged structures in drug discovery.[1][3] The unique combination of an ethoxy group and a carboxylic acid on a pyridine scaffold in this compound makes it an attractive starting point for the development of novel compounds with potential therapeutic applications in areas such as:
-
Enzyme Inhibition: The carboxylic acid can act as a key binding motif, for instance, by forming salt bridges with basic residues in an enzyme's active site.
-
Antimicrobial Agents: The pyridine core is present in numerous antibacterial and antifungal compounds.[20]
-
Central Nervous System (CNS) Agents: The lipophilic ethoxy group can enhance blood-brain barrier penetration, making this scaffold suitable for the development of CNS-active drugs.
Conclusion
This technical guide has outlined a robust and scientifically grounded synthetic pathway for this compound, a compound with significant potential in medicinal chemistry. By leveraging well-established reactions such as Fischer esterification, Williamson ether synthesis, and saponification, this guide provides researchers and drug development professionals with a detailed roadmap for the synthesis, isolation, and characterization of this valuable chemical entity. The provided protocols and theoretical justifications are intended to serve as a strong foundation for the practical realization of this synthesis in a laboratory setting.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. chimia.ch [chimia.ch]
- 18. researchgate.net [researchgate.net]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of 3-Ethoxypyridine-2-carboxylic acid: A Predictive and Methodological Approach
Abstract: This technical guide addresses the solubility characteristics of 3-Ethoxypyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest in pharmaceutical and chemical synthesis. In the absence of extensive, publicly available experimental data for this specific molecule, this document provides a robust framework for researchers and drug development professionals to predict and experimentally determine its solubility. By analyzing the compound's physicochemical properties and drawing comparisons with structurally related analogs, we establish a predicted solubility profile across a range of aqueous and organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the equilibrium solubility determination via the shake-flask method, ensuring scientific rigor and reproducibility.
Understanding this compound: A Structural Perspective
This compound is a heterocyclic compound featuring a pyridine ring functionalized with both a carboxylic acid and an ethoxy group. This unique combination of functional groups dictates its chemical behavior and, critically, its solubility. The pyridine ring, with its nitrogen atom, introduces polarity and a site for hydrogen bonding. The carboxylic acid at the 2-position is a strong hydrogen bond donor and acceptor, and its acidic nature implies that its ionization state—and therefore solubility—will be highly dependent on pH. The ethoxy group at the adjacent 3-position adds lipophilic character while also acting as a hydrogen bond acceptor.
Understanding these structural components is the first step in predicting how the molecule will interact with different solvent systems, a cornerstone of process development, formulation, and purification strategies.
Physicochemical Principles and Solubility Prediction
The solubility of a compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1] An accurate prediction of solubility can be derived from a molecule's structural properties.[1][2][3]
Key Molecular Attributes Influencing Solubility:
-
Polarity and Hydrogen Bonding: The presence of the carboxylic acid and the pyridine nitrogen makes the molecule polar. It can act as a hydrogen bond donor (from the carboxylic acid's -OH group) and has multiple acceptor sites (the carboxylic carbonyl oxygen, the ethoxy oxygen, and the pyridine nitrogen). This suggests a strong potential for solubility in polar, hydrogen-bonding solvents.[4]
-
Acid-Base Properties (pKa): As a carboxylic acid, this compound will donate a proton to form a carboxylate anion in basic conditions. This salt form is an ion and will be significantly more soluble in water than the neutral acid form. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, forming a pyridinium cation, which also enhances aqueous solubility. The molecule's isoelectric point will likely correspond to its point of minimum aqueous solubility.
-
Lipophilicity: The ethoxy group and the pyridine ring contribute to the molecule's nonpolar character. As the nonpolar portion of a molecule increases, its solubility in water and other highly polar solvents tends to decrease, while its solubility in organic solvents increases.[4]
Predicted Solubility Profile
Based on these principles and data from analogous compounds like picolinic, nicotinic, and other substituted pyridine carboxylic acids, a qualitative solubility profile can be predicted.[5][6]
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Capable of extensive hydrogen bonding with both the carboxylic acid and pyridine moieties. Aqueous solubility will be highly pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions. DMSO and DMF are excellent solvents for many carboxylic acids. Acetone's polarity is moderate, suggesting good solubility.[6] |
| Low-Polarity Ethers | Diethyl Ether, THF | Low to Moderate | The ethoxy group provides some compatibility, but the high polarity of the carboxylic acid will limit solubility compared to more polar solvents.[6] |
| Nonpolar Aromatic | Toluene, Benzene | Low | The aromatic pyridine ring may have favorable pi-pi stacking interactions, but the highly polar carboxylic acid group will drastically limit solubility.[3] |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The molecule's polarity is too high for significant interaction with nonpolar, aliphatic solvents. The "like dissolves like" principle suggests poor miscibility.[1] |
| Aqueous Acid (e.g., 5% HCl) | - | High | Protonation of the pyridine nitrogen will form a cationic salt, which is expected to be highly water-soluble. |
| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | - | High | Deprotonation of the carboxylic acid will form an anionic carboxylate salt, which is expected to be highly water-soluble. |
Standardized Protocol for Experimental Solubility Determination
While predictions are valuable, they must be confirmed by empirical data. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[7][8]
Experimental Workflow for Solubility Measurement
The following diagram outlines the logical flow for the robust determination of solubility.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.
Materials and Equipment:
-
This compound (solute)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for the analyte (e.g., C18)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a tared 20 mL vial. The amount should be sufficient to ensure solid remains after equilibrium (e.g., ~50-100 mg).
-
Record the exact mass of the compound added.
-
Pipette a precise volume of the chosen solvent (e.g., 10.0 mL) into the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a moderate speed for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours). This step is critical for trustworthiness.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle by gravity. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[8]
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis and Quantification:
-
Develop a validated HPLC-UV method for this compound.
-
Prepare a series of calibration standards of known concentrations and generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted samples onto the HPLC system.
-
Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
While direct experimental solubility data for this compound is not widely published, a strong predictive framework can be built from its molecular structure and the behavior of analogous compounds. The molecule is anticipated to have high solubility in polar organic solvents and in aqueous solutions at acidic or basic pH, with lower solubility in nonpolar media. For drug development and process chemistry, where precision is paramount, these predictions must be substantiated with rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for obtaining these critical measurements, empowering researchers to proceed with formulation and synthesis development on a foundation of accurate, empirical evidence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Introduction: The Significance of Pyridine Carboxylic Acids in Medicinal Chemistry
A comprehensive guide to the crystallographic analysis of 3-Ethoxypyridine-2-carboxylic acid has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the theoretical and practical aspects of determining the X-ray crystal structure of this compound, from synthesis to structural elucidation. As the crystal structure of this compound is not publicly available, this guide serves as a detailed roadmap for its experimental determination.
Pyridine carboxylic acids are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry. Their structural motifs are present in numerous approved drugs and bioactive molecules. The precise spatial arrangement of atoms within these molecules, which can be determined by X-ray crystallography, is crucial for understanding their chemical properties and biological activity. The introduction of an ethoxy group at the 3-position of the pyridine ring in this compound is expected to influence its electronic properties, conformation, and intermolecular interactions, making its crystal structure a valuable piece of information for rational drug design and development.
Synthesis of this compound
The first step in the crystallographic analysis is the synthesis and purification of the target compound. A plausible synthetic route for this compound starts from the commercially available 3-hydroxypyridine-2-carboxylic acid.
Experimental Protocol: Williamson Ether Synthesis
-
Starting Material: 3-Hydroxypyridine-2-carboxylic acid.
-
Reagents: Ethyl iodide, a suitable base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure:
-
To a solution of 3-hydroxypyridine-2-carboxylic acid in the chosen solvent, add the base portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes to form the corresponding alkoxide.
-
Add ethyl iodide dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched with water and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Several techniques can be employed to grow crystals suitable for diffraction experiments.
Methods for Crystal Growth:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and often requires screening a variety of solvents with different polarities.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Workflow for X-ray Data Collection:
Caption: Workflow for X-ray diffraction data collection.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Steps in Structure Solution and Refinement:
-
Space Group Determination: The symmetry of the crystal is determined from the diffraction pattern.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Predicted Crystallographic Data and Molecular Structure
While the experimental structure is yet to be determined, we can predict some of the key crystallographic parameters and the expected molecular structure. The data presented below is hypothetical and serves as a template for what would be obtained from an actual analysis.
| Parameter | Predicted Value |
| Chemical Formula | C₈H₉NO₃ |
| Formula Weight | 167.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 818.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.358 |
| R-factor (%) | (Expected to be < 5% for a well-refined structure) |
Conclusion
This technical guide provides a comprehensive framework for the determination of the X-ray crystal structure of this compound. By following the outlined procedures for synthesis, crystallization, data collection, and structure refinement, researchers can obtain valuable insights into the solid-state conformation and intermolecular interactions of this compound. This information is paramount for advancing our understanding of its chemical behavior and for guiding the development of new therapeutic agents.
Methodological & Application
Protocol for the functionalization of "3-Ethoxypyridine-2-carboxylic acid"
An In-Depth Guide to the Functionalization of 3-Ethoxypyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Privileged Scaffold
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine core functionalized with both a carboxylic acid and an ethoxy group, offers multiple points for chemical modification. The pyridine ring is a common motif in FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors.[1][2][3] The carboxylic acid at the 2-position serves as a primary handle for transformations, most notably for the construction of amide and ester linkages, which are fundamental in drug discovery and the synthesis of novel chemical entities.[4][5] The ethoxy group at the 3-position modulates the electronic properties and lipophilicity of the molecule, influencing its reactivity and pharmacokinetic profile.
This document provides a detailed guide to the primary functionalization strategies for this compound, focusing on the robust and widely applicable protocols for amide and ester formation. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic targets.
Core Functionalization I: Amide Bond Formation (Amidation)
The formation of an amide bond is one of the most frequently utilized reactions in drug discovery.[4] However, the direct reaction between a carboxylic acid and an amine is generally inefficient. This is because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt, competing with the desired nucleophilic attack.[6][7] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine.
Methodology 1: Carbodiimide-Mediated Amide Coupling
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are the cornerstone of modern amide synthesis. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. To enhance reaction efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included.[4][8]
Detailed Protocol: Amide Synthesis using EDC/HOBt
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration). Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Methodology 2: Acyl Chloride Formation and Subsequent Amination
An alternative activation strategy involves converting the carboxylic acid to a highly reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The resulting acyl chloride is then reacted with an amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This method is known as the Schotten-Baumann reaction.[6]
Detailed Protocol: Two-Step Acyl Chloride Formation and Amidation
Part A: Synthesis of 3-Ethoxypyridine-2-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of anhydrous DMF (if using oxalyl chloride)
Procedure:
-
Reaction Setup: In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. Caution: SOCl₂ is corrosive and reacts violently with water. HCl gas is evolved.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Isolation: Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.
Part B: Reaction with Amine
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM in a separate flask and cool to 0 °C.
-
Acyl Chloride Addition: Dissolve the crude 3-Ethoxypyridine-2-carbonyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the disappearance of the amine.
-
Work-up and Purification: Perform an aqueous work-up and purification as described in the carbodiimide coupling protocol (steps 5 and 6).
Summary of Amidation Reagents
| Reagent/System | Base | Solvent | Key Advantages & Considerations |
| EDC / HOBt | DIPEA, TEA | DMF, DCM | Mild conditions, water-soluble byproducts, good for sensitive substrates.[4] |
| HATU / DIPEA | DIPEA | DMF, ACN | Very fast and efficient, low racemization, but more expensive.[8] |
| SOCl₂ / Pyridine | Pyridine, TEA | DCM, Toluene | Inexpensive, highly reactive intermediate, but harsh conditions can be incompatible with sensitive functional groups.[6][7] |
| B(OCH₂CF₃)₃ | None | Toluene | Boron-based reagent for direct amidation, often allows for simple filtration-based purification.[9] |
Workflow for Amide Bond Formation
Caption: General workflow for the synthesis of amide derivatives.
Core Functionalization II: Ester Bond Formation (Esterification)
Esterification is another fundamental transformation of carboxylic acids, providing access to a diverse range of functional molecules.[10] Similar to amidation, several methods exist, ranging from classical acid catalysis to milder, reagent-mediated approaches.
Methodology 1: Fischer-Speier Esterification
The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[11] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[11][12]
Detailed Protocol: Fischer Esterification
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol) - serves as both reagent and solvent
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: Dissolve or suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the stirring solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until completion (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Caution: CO₂ evolution.
-
Wash subsequently with water and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester via column chromatography or distillation if applicable.
Methodology 2: Steglich Esterification
For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. This method uses a carbodiimide (DCC or EDC) to activate the carboxylic acid, with a catalytic amount of DMAP serving as an acyl transfer agent.[13]
Detailed Protocol: Steglich Esterification
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Dicyclohexylcarbodiimide (DCC) or EDC
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C and add a solution of DCC or EDC (1.1 eq) in DCM dropwise. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC.
-
Work-up:
-
If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mechanism of Fischer Esterification
Caption: Key mechanistic steps of the Fischer Esterification.[11]
Advanced & Orthogonal Strategies
While functionalization of the carboxylic acid is the most direct approach, other transformations can be considered for creating diverse molecular architectures.
-
Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-ethoxy-2-(hydroxymethyl)pyridine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF.[14] This introduces a new functional handle for subsequent reactions (e.g., etherification, oxidation).
-
Pyridine Ring C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a modern strategy to append substituents without pre-installed handles.[3] These reactions often involve transition-metal catalysis or radical pathways. For example, methods for late-stage fluorination or carboxylation of pyridines have been developed, though they may require specific directing groups or precursors.[15][16] These advanced methods expand the synthetic possibilities but require careful optimization for a specific substrate like this compound.
Conclusion
This compound is a valuable and adaptable starting material for chemical synthesis. The protocols detailed herein for amide and ester formation represent the most fundamental and reliable methods for its elaboration. By understanding the principles of carboxylic acid activation, researchers can confidently select the appropriate reagents and conditions to synthesize a vast array of derivatives for applications in drug discovery, agrochemicals, and materials science. The choice between a robust, classical method like Fischer esterification and a milder, modern approach like EDC coupling will depend on the specific synthetic target and the chemical sensitivities of the coupling partners involved.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.dk [fishersci.dk]
- 7. Khan Academy [khanacademy.org]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. jackwestin.com [jackwestin.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for High-Throughput Screening of Prolyl Hydroxylase Domain Inhibitors Featuring 3-Ethoxypyridine-2-carboxylic Acid
Introduction: The Therapeutic Potential of Targeting Hypoxia Inducible Factor (HIF) Signaling
The cellular response to low oxygen availability (hypoxia) is a critical physiological process orchestrated by the transcription factor Hypoxia Inducible Factor (HIF). Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes, primarily PHD2.[1][2] PHD enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to proteasomal degradation. In hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHD enzymes, inhibits this process. This allows HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation.[2][3]
Pharmacological inhibition of PHD enzymes mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of its downstream targets. This has significant therapeutic implications, particularly for the treatment of anemia associated with chronic kidney disease, where HIF-driven expression of erythropoietin (EPO) can stimulate red blood cell production.[3][4]
Pyridine carboxylic acids represent a privileged scaffold in medicinal chemistry, known for their ability to chelate metal ions and participate in key hydrogen bonding interactions within enzyme active sites.[5] 3-Ethoxypyridine-2-carboxylic acid is a member of this class and a potential inhibitor of PHD enzymes. Its structure contains key pharmacophoric features, such as a carboxylic acid group that can interact with active site residues and a pyridine ring capable of coordinating with the catalytic iron atom.[2][3] This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize PHD inhibitors like this compound.
The HIF-α Prolyl Hydroxylation Pathway
The core mechanism of HIF-α regulation by PHD enzymes provides multiple avenues for assay development. The enzymatic reaction consumes 2-oxoglutarate and produces succinate as a byproduct, while hydroxylating a proline residue on a HIF-α peptide substrate. Inhibitors can be identified by measuring the disruption of this enzymatic activity or its downstream consequences.
Caption: Regulation of HIF-1α under normoxic vs. hypoxic/inhibited conditions.
Primary High-Throughput Screening (HTS) Assays
For the initial identification of potent PHD2 inhibitors from large compound libraries, two robust biochemical HTS assays are recommended: a Fluorescence Polarization (FP) competition assay and a bioluminescent succinate detection assay.
Fluorescence Polarization (FP) Competition Assay
Principle: This affinity-based assay measures the binding of a fluorescently labeled probe to the PHD2 enzyme.[1][6] A peptide derived from HIF-1α and labeled with a fluorophore (e.g., FITC) is used as the probe. When the FITC-HIF-1α probe is bound to the much larger PHD2 enzyme, its rotation in solution is slowed, resulting in a high fluorescence polarization value. Small molecule inhibitors that compete for the active site of PHD2 will displace the fluorescent probe, leading to its faster tumbling and a decrease in the FP signal.[6][7] This homogenous assay format is highly amenable to HTS.[8]
Experimental Workflow:
Caption: Workflow for the Fluorescence Polarization HTS assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP.
-
PHD2 Enzyme: Recombinant human PHD2 (catalytic domain) diluted to a final concentration of 100 nM in Assay Buffer.[6] The optimal concentration should be determined empirically by titration.
-
FITC-HIF-1α Probe: FITC-labeled HIF-1α peptide (residues 556-574) diluted to a final concentration of 5 nM in Assay Buffer.[6]
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to determine the IC₅₀. The final DMSO concentration in the assay should not exceed 1%.
-
Controls:
-
Negative Control (High FP): DMSO vehicle only.
-
Positive Control (Low FP): A known potent PHD inhibitor (e.g., FG-4592) at a concentration >10x its IC₅₀.
-
-
-
Assay Procedure (384-well format):
-
Dispense 100 nL of test compound or control in DMSO into the wells of a black, low-volume 384-well plate.
-
Add 5 µL of PHD2 enzyme solution (100 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Add 5 µL of FITC-HIF-1α probe solution (5 nM final concentration) to initiate the competition reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay quality is assessed by calculating the Z' factor, which should be ≥ 0.5 for a robust HTS assay.[6]
-
| Parameter | Recommended Concentration/Condition |
| PHD2 Enzyme | 100 nM |
| FITC-HIF-1α Probe | 5 nM[6] |
| Final Assay Volume | 10 µL |
| Incubation Time | 60 minutes |
| Temperature | Room Temperature |
| Plate Type | Black, low-volume 384-well |
Succinate-Glo™ Hydroxylase Assay
Principle: This assay quantifies the enzymatic activity of PHDs by measuring the production of succinate, a universal co-product of 2-oxoglutarate-dependent dioxygenases.[9] The assay uses a coupled-enzyme system where the succinate produced by PHD2 is converted to ATP. This ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of succinate produced and thus to PHD2 activity.[10][11] Inhibitors of PHD2 will decrease the rate of succinate formation, resulting in a lower luminescent signal.
Experimental Workflow:
Caption: Workflow for the Succinate-Glo™ HTS assay.
Detailed Protocol:
-
Reagent Preparation:
-
PHD2 Reaction Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 2 mM Ascorbate, 0.1 mg/mL Catalase.
-
Substrates:
-
HIF-1α peptide (unlabeled, e.g., residues 556-574) at a final concentration of ~500 µM.
-
2-Oxoglutarate (α-KG) at a final concentration of ~100 µM.
-
-
PHD2 Enzyme: Recombinant human PHD2 diluted to a final concentration of ~200 nM.
-
Test Compound & Controls: Prepared as described for the FP assay.
-
Succinate-Glo™ Reagents: Prepare Succinate Detection Reagents I and II according to the manufacturer's protocol (e.g., Promega Corporation).[11][12]
-
-
Assay Procedure (384-well format):
-
Dispense 100 nL of test compound or control in DMSO into the wells of a white, opaque 384-well plate.
-
Prepare a PHD2 reaction master mix containing PHD2 Reaction Buffer, PHD2 enzyme, HIF-1α peptide, and 2-oxoglutarate.
-
Add 10 µL of the master mix to each well to start the enzymatic reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Succinate Detection Reagent I to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of Succinate Detection Reagent II to each well.
-
Incubate for 10-20 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
The raw data will be in Relative Light Units (RLU).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(RLU_sample - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)])
-
Determine the IC₅₀ value as described for the FP assay.
-
| Parameter | Recommended Concentration/Condition |
| PHD2 Enzyme | ~200 nM |
| HIF-1α Peptide Substrate | ~500 µM |
| 2-Oxoglutarate | ~100 µM |
| Enzymatic Reaction Time | 60 minutes |
| Plate Type | White, opaque 384-well |
Secondary Assay: Cellular HIF-1α Stabilization
Following the identification of hits from primary biochemical screening, a cell-based assay is crucial to confirm that the compounds are active in a physiological context, are cell-permeable, and produce the desired downstream effect: the stabilization of HIF-1α protein.
Principle: In this assay, cells are treated with the test compound, and the intracellular levels of HIF-1α are quantified. Potent PHD inhibitors will prevent the degradation of HIF-1α, leading to its accumulation, which can be detected by methods such as Western Blot or a quantitative ELISA.[13][14]
Detailed Protocol (ELISA-based):
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa, Hep3B, or HEK293) in a 96-well cell culture plate and grow to 70-80% confluency.[15]
-
Treat the cells with various concentrations of this compound or controls for 4-6 hours.
-
Controls:
-
Negative Control: DMSO vehicle.
-
Positive Control: A known cell-permeable PHD inhibitor (e.g., DMOG, 1 mM) or a hypoxia-mimetic agent (e.g., CoCl₂, 100 µM).[15]
-
-
-
Cell Lysis:
-
HIF-1α Quantification (ELISA):
-
Perform the sandwich ELISA according to the manufacturer's instructions. Briefly, this involves:
-
Adding cell lysates to wells pre-coated with a HIF-1α capture antibody.
-
Incubating to allow HIF-1α to bind.
-
Washing the wells and adding a detection antibody.
-
Washing again and adding a substrate solution to generate a colorimetric or chemiluminescent signal.
-
-
Measure the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the HIF-1α signal to the total protein concentration in each lysate, determined by a separate assay (e.g., BCA assay).[14]
-
Plot the normalized HIF-1α levels against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration required to achieve 50% of the maximal HIF-1α stabilization.
-
| Parameter | Recommended Condition |
| Cell Line | HeLa, Hep3B, or HEK293 |
| Treatment Time | 4-6 hours |
| Detection Method | Sandwich ELISA |
| Plate Type | 96-well clear cell culture plate |
Summary and Conclusion
The protocols outlined in this document provide a comprehensive workflow for the high-throughput screening and characterization of PHD inhibitors, using this compound as a representative example. The combination of a primary biochemical HTS assay (FP or Succinate-Glo™) with a secondary cell-based HIF-1α stabilization assay constitutes a robust strategy for identifying and validating novel therapeutic candidates targeting the hypoxia signaling pathway. The causality behind these experimental choices rests on measuring distinct but related phenomena: direct enzyme binding (FP), enzymatic product formation (Succinate-Glo™), and the intended physiological outcome in a cellular environment (HIF-1α stabilization). This multi-assay approach ensures a high degree of confidence in the identified hits, paving the way for further lead optimization and preclinical development.
References
- 1. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay Protocol [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
The Rising Star in Coordination Chemistry: A Guide to 3-Ethoxypyridine-2-carboxylic Acid and its Metal Complexes
In the dynamic field of coordination chemistry, the quest for novel ligands that can impart unique properties to metal complexes is perpetual. 3-Ethoxypyridine-2-carboxylic acid is emerging as a ligand of significant interest, offering a compelling combination of a classic picolinate scaffold with an ethoxy substituent that can modulate the electronic and steric properties of the resulting metal complexes. This guide provides an in-depth exploration of this compound as a ligand, from its synthesis to the preparation and characterization of its metal complexes, and a forward look into its potential applications.
Introduction to this compound: A Ligand with Untapped Potential
This compound belongs to the versatile family of pyridine-2-carboxylic acids (picolinic acids), which are renowned for their ability to form stable chelate rings with a wide array of metal ions.[1] The parent picolinic acid and its derivatives are integral components in biological systems and have been extensively utilized in the development of metallopharmaceuticals and catalysts.[2] The introduction of an ethoxy group at the 3-position of the pyridine ring is a strategic modification that can influence the ligand's properties in several ways:
-
Electronic Effects : The electron-donating nature of the ethoxy group can increase the electron density on the pyridine ring, potentially enhancing the Lewis basicity of the pyridine nitrogen and influencing the redox properties of the metal center in its complexes.
-
Steric Influence : The ethoxy group introduces steric bulk in proximity to the coordination site, which can affect the geometry of the resulting metal complexes and their reactivity.
-
Solubility : The presence of the ethoxy group may enhance the solubility of the ligand and its complexes in organic solvents, facilitating their study and application in various media.
These modifications make this compound a promising candidate for applications in catalysis, materials science, and drug development.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process starting from the readily available 3-hydroxypyridine-2-carboxylic acid.[3] The synthetic strategy involves protection of the carboxylic acid group via esterification, followed by etherification of the hydroxyl group, and concluding with the hydrolysis of the ester to yield the desired product.
Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic Acid
The first step is the conversion of 3-hydroxypyridine-2-carboxylic acid to its methyl ester to prevent side reactions of the carboxylic acid group during the subsequent etherification step. A common and effective method is Fischer esterification.[4]
Protocol 2.1: Synthesis of Methyl 3-hydroxy-2-pyridinecarboxylate
-
Materials : 3-Hydroxypyridine-2-carboxylic acid, Methanol (anhydrous), Concentrated Sulfuric Acid, Sodium Bicarbonate (saturated aqueous solution and solid), Ethyl Acetate, Brine, Magnesium Sulfate (anhydrous).
-
Procedure :
-
Suspend 3-hydroxypyridine-2-carboxylic acid (10 g, 71.9 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (12 mL, 216 mmol) dropwise to the stirring suspension.
-
After the addition is complete, heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate, followed by solid sodium bicarbonate until the pH reaches approximately 8.5.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield methyl 3-hydroxy-2-pyridinecarboxylate as a solid.[4]
-
| Parameter | Value | Reference |
| Reactants | 3-Hydroxypyridine-2-carboxylic acid, Methanol, Sulfuric Acid | [4] |
| Reaction Time | 6 hours | [4] |
| Temperature | Reflux | [4] |
| Yield | ~99% | [4] |
Step 2: Ethylation of Methyl 3-hydroxy-2-pyridinecarboxylate
The hydroxyl group of the methyl 3-hydroxy-2-pyridinecarboxylate is then converted to an ethoxy group via a Williamson ether synthesis.
Protocol 2.2: Synthesis of Methyl 3-ethoxy-2-pyridinecarboxylate
-
Materials : Methyl 3-hydroxy-2-pyridinecarboxylate, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Ethyl Iodide, Saturated aqueous Ammonium Chloride solution, Diethyl Ether, Brine, Magnesium Sulfate (anhydrous).
-
Procedure :
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 3-hydroxy-2-pyridinecarboxylate (10 g, 65.3 mmol) in anhydrous DMF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.14 g, 78.4 mmol, 60% dispersion) portion-wise to the stirring solution. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete.
-
Add ethyl iodide (6.3 mL, 78.4 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Step 3: Hydrolysis of Methyl 3-ethoxy-2-pyridinecarboxylate
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Protocol 2.3: Synthesis of this compound
-
Materials : Methyl 3-ethoxy-2-pyridinecarboxylate, Lithium Hydroxide monohydrate, Tetrahydrofuran (THF), Water, Hydrochloric Acid (1 M).
-
Procedure :
-
Dissolve methyl 3-ethoxy-2-pyridinecarboxylate (10 g, 55.2 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (4.63 g, 110.4 mmol) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the collected solid or the organic extracts to obtain this compound.
-
Caption: Synthetic pathway for this compound.
Synthesis of Metal Complexes: A General Protocol
This compound is expected to act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the deprotonated carboxylate oxygen.[1] The synthesis of its metal complexes can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Protocol 3.1: General Synthesis of a Metal(II) Complex
-
Materials : this compound, a metal(II) salt (e.g., Cu(OAc)₂, CoCl₂, Ni(NO₃)₂), a base (e.g., NaOH, Et₃N), a suitable solvent (e.g., ethanol, methanol, water, or a mixture).
-
Procedure :
-
Dissolve this compound (2 equivalents) in the chosen solvent.
-
Add a stoichiometric amount of a base to deprotonate the carboxylic acid.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be heated to facilitate the reaction.
-
The resulting metal complex may precipitate from the solution upon formation or cooling.
-
Collect the solid product by filtration, wash with the solvent, and dry under vacuum.
-
If the complex does not precipitate, slow evaporation of the solvent or vapor diffusion with a less polar solvent can be employed to obtain crystals.
-
| Parameter | Typical Value |
| Ligand:Metal Ratio | 2:1 (for a bis-ligand complex) |
| Reaction Temperature | Room temperature to reflux |
| Reaction Time | 1-24 hours |
| Isolation Method | Precipitation, Crystallization |
digraph "Complex Formation Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve Ligand" [label="Dissolve this compound\n and base in solvent"]; "Dissolve Metal Salt" [label="Dissolve metal salt in solvent"]; "Mix Solutions" [label="Combine ligand and metal salt solutions"]; "React" [label="Stir and/or heat reaction mixture"]; "Isolate Product" [label="Isolate complex by filtration or crystallization"]; "Characterize" [label="Characterize the final product"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Dissolve Ligand"; "Start" -> "Dissolve Metal Salt"; "Dissolve Ligand" -> "Mix Solutions"; "Dissolve Metal Salt" -> "Mix Solutions"; "Mix Solutions" -> "React"; "React" -> "Isolate Product"; "Isolate Product" -> "Characterize"; "Characterize" -> "End"; }
Caption: General workflow for synthesizing metal complexes.
Characterization of the Ligand and its Metal Complexes
A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose for Ligand Characterization | Purpose for Complex Characterization |
| ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure and purity. | Determine ligand coordination (shifts in proton and carbon signals). For paramagnetic complexes, NMR may not be informative. |
| Infrared (IR) Spectroscopy | Identify functional groups (O-H, C=O, C-O-C). | Confirm coordination (shift of C=O stretching frequency, appearance of M-N and M-O bands).[5] |
| Mass Spectrometry (MS) | Determine the molecular weight. | Confirm the formation of the complex and its stoichiometry. |
| Elemental Analysis | Determine the elemental composition (C, H, N). | Confirm the purity and stoichiometry of the complex. |
| X-ray Crystallography | Determine the solid-state structure. | Determine the precise coordination geometry, bond lengths, and bond angles of the metal complex. |
| UV-Vis Spectroscopy | - | Study the electronic transitions (d-d transitions, charge transfer bands). |
| Magnetic Susceptibility | - | Determine the magnetic moment of the metal center, providing information on its oxidation state and spin state. |
Potential Applications of this compound Metal Complexes
The unique properties imparted by the 3-ethoxy substituent suggest that metal complexes of this ligand could find applications in several areas:
-
Homogeneous Catalysis : The modulated electronic and steric environment around the metal center could lead to catalysts with enhanced activity and selectivity for various organic transformations, such as oxidation and C-C coupling reactions.[6]
-
Bioinorganic Chemistry and Drug Development : Many metal complexes of picolinic acid derivatives exhibit interesting biological activities.[7] Complexes of this compound could be investigated for their potential as anticancer, antimicrobial, or enzyme-inhibiting agents.[8] The increased lipophilicity due to the ethoxy group might enhance cellular uptake.
-
Luminescent Materials : Lanthanide complexes with picolinic acid derivatives are known to exhibit interesting photoluminescent properties. The 3-ethoxy derivative could be used to synthesize new luminescent materials for applications in sensing, imaging, and lighting.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand in coordination chemistry. The synthetic protocols outlined in this guide provide a clear pathway for its preparation and for the synthesis of its metal complexes. The anticipated influence of the 3-ethoxy group on the properties of these complexes opens up exciting avenues for research in catalysis, medicinal chemistry, and materials science. Further investigation into the coordination chemistry of this ligand with a broad range of metal ions is warranted to fully unlock its potential.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. sjctni.edu [sjctni.edu]
- 3. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 4. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: A Validated HPLC-UV Method for the Quantification of 3-Ethoxypyridine-2-carboxylic acid
Abstract
This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 3-Ethoxypyridine-2-carboxylic acid. This compound is a critical pyridine carboxylic acid derivative often encountered as a key starting material or intermediate in pharmaceutical synthesis. The method presented herein is developed based on a comprehensive understanding of the analyte's physicochemical properties and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research and quality control environments.[1][2][3]
Introduction and Method Rationale
The accurate quantification of this compound is paramount for ensuring the quality, consistency, and purity of active pharmaceutical ingredients (APIs). As a polar, ionizable compound, its analysis presents unique challenges, particularly in achieving adequate retention and symmetrical peak shape in reversed-phase chromatography.[4][5][6]
This method was systematically developed to address these challenges. Reversed-phase HPLC was selected as the analytical mode due to its wide applicability and robustness. The core of the method development strategy revolves around controlling the ionization of the analyte's carboxylic acid group to enhance retention on a non-polar stationary phase.
Analyte Properties & Strategic Choices:
-
Polarity and Ionization: this compound is a polar molecule containing both a pyridine ring and a carboxylic acid functional group. The pKa of the carboxylic acid dictates its ionization state at a given pH. To achieve consistent retention on a C18 column, the mobile phase pH must be controlled.
-
Chromophore for UV Detection: The pyridine ring provides a strong chromophore, making UV detection a suitable and sensitive choice for quantification.[7]
-
Methodology: By maintaining the mobile phase pH at least one to two units below the analyte's pKa, the carboxylic acid remains predominantly in its neutral, protonated form.[4][8] This increases its hydrophobicity, leading to better interaction with the C18 stationary phase and, consequently, improved retention and peak shape. An acidic modifier, such as phosphoric acid, is used to control the pH effectively.[6][8]
Experimental Protocol
Materials and Equipment
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 USP classification).
-
Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (85%, analytical grade).
-
Preparation of Solutions
-
Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in water for Mobile Phase A. Mobile Phase B is Acetonitrile. The final mobile phase is a filtered and degassed isocratic mixture.
-
Diluent: A mixture of Water:Acetonitrile (80:20, v/v) is used as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.
HPLC-UV System Parameters
| Parameter | Setting |
| Mobile Phase | 70% (0.1% H₃PO₄ in Water) : 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (determined via UV scan) |
| Run Time | 10 minutes |
System Suitability Test (SST)
Before initiating any analysis, the system's readiness must be confirmed by performing a System Suitability Test (SST).[9][10][11] This is achieved by making five replicate injections of a mid-range standard (e.g., 50 µg/mL). The acceptance criteria must be met before proceeding.[12][13]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][14][15] The results demonstrate that the method is suitable for its intended purpose.
Specificity
The method demonstrated excellent specificity. A chromatogram of a blank (diluent) showed no interfering peaks at the retention time of this compound. When a sample was spiked with known related substances, the analyte peak was well-resolved from all other peaks, with a resolution (Rs) > 2.0.
Linearity and Range
| Parameter | Result |
| Validated Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy was determined by the recovery of spiked samples at three concentration levels (Low, Mid, High). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).
| Level | Accuracy (% Recovery) | Precision (%RSD) |
| Low QC (5 µg/mL) | 99.5% | 1.2% |
| Mid QC (50 µg/mL) | 100.8% | 0.8% |
| High QC (90 µg/mL) | 101.2% | 0.6% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on the signal-to-noise ratio method.
-
LOD: 0.3 µg/mL (S/N ≥ 3:1)
-
LOQ: 1.0 µg/mL (S/N ≥ 10:1)
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the end-to-end process for quantifying a sample using this method.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. database.ich.org [database.ich.org]
- 4. agilent.com [agilent.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. pharmatimesofficial.com [pharmatimesofficial.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
Application Notes and Protocols: Derivatization of 3-Ethoxypyridine-2-carboxylic Acid for Improved Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Pyridine Carboxylic Acids
Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their rigid structure and ability to form key interactions with biological targets make them attractive scaffolds in drug design.[1][2] The carboxylic acid moiety, in particular, is often crucial for target binding through hydrogen bonds and electrostatic interactions. However, this same functional group can present significant challenges in drug development, often leading to poor pharmacokinetic (PK) properties.[3]
Key liabilities associated with the carboxylic acid group include:
-
Limited Membrane Permeability: At physiological pH, carboxylic acids are typically ionized, which increases their polarity and hinders their ability to passively diffuse across biological membranes, such as the intestinal epithelium or the blood-brain barrier.
-
Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, most notably the formation of acyl glucuronides. These reactive metabolites can, in some cases, lead to toxicity.
-
Rapid Excretion: The hydrophilicity of the carboxylate form can lead to rapid renal clearance, resulting in a short in vivo half-life.
The focus of these application notes is 3-Ethoxypyridine-2-carboxylic acid , a representative member of this important class of compounds. While specific biological and pharmacokinetic data for this exact molecule are not extensively published, its structure presents a valuable case study for applying chemical derivatization strategies to overcome the common PK hurdles of pyridine carboxylic acids and unlock their therapeutic potential.
This guide provides a strategic framework and detailed protocols for the derivatization of this compound and its analogs to enhance their drug-like properties. We will explore three primary strategies: prodrug formation via esterification and amidation , and bioisosteric replacement . Each section will not only detail the "how" but also the "why," providing the scientific rationale behind each approach.
Strategic Overview: A Workflow for Improving Pharmacokinetic Properties
The process of optimizing the pharmacokinetic profile of a lead compound like this compound can be systematically approached. The following workflow outlines the key stages, from initial derivatization to comprehensive in vitro evaluation.
Caption: Workflow for Derivatization and Pharmacokinetic Evaluation.
I. Prodrug Strategies: Masking the Carboxylic Acid
A prodrug is a biologically inactive compound that is metabolized in the body to produce the active drug. For carboxylic acid-containing drugs, creating ester or amide prodrugs is a common and effective strategy to temporarily mask the polar carboxyl group, thereby enhancing lipophilicity and improving membrane permeability.
A. Esterification: Enhancing Lipophilicity and Permeability
Esterification converts the carboxylic acid into a less polar ester functional group. This modification can significantly improve oral absorption and, in some cases, allow for passage across the blood-brain barrier. The choice of the alcohol used for esterification can modulate the rate of in vivo hydrolysis by esterases back to the active carboxylic acid.
This method is highly effective for a wide range of carboxylic acids and alcohols, proceeding under mild conditions.[4]
Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, isopropanol, benzyl alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the chosen alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
B. Amidation: Modulating Stability and Release
Amide prodrugs are generally more stable to hydrolysis than their ester counterparts. This can be advantageous for achieving a longer duration of action. The choice of amine can fine-tune the electronic and steric properties of the resulting amide, influencing its stability and release kinetics.
This protocol offers a direct and efficient method for amide bond formation without the need for pre-activation of the carboxylic acid.[5][6]
Rationale: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, acts as a mild Lewis acid, activating the carboxylic acid towards nucleophilic attack by the amine. The reaction drives to completion with the formation of stable byproducts.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine)
-
Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]
-
Acetonitrile (MeCN)
-
Solid-phase extraction (SPE) cartridges (e.g., SCX for amine, SAX for acid)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.0 eq) in MeCN, add B(OCH₂CF₃)₃ (2.0 eq).
-
Stir the reaction mixture at 80 °C for 5-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
For purification, the reaction mixture can be passed through a series of SPE cartridges to remove unreacted starting materials and borate byproducts.
-
Concentrate the purified filtrate under reduced pressure to obtain the amide product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Investigational Application Notes for 3-Ethoxypyridine-2-carboxylic Acid as a Putative Molecular Probe for Biological Imaging
Forward-Looking Statement
This document provides a theoretical framework and investigational protocols for the potential use of 3-Ethoxypyridine-2-carboxylic acid as a novel molecular probe for biological imaging. The principles and methodologies outlined herein are based on established concepts in fluorescence microscopy and probe design.[1][2][3][] It is critical to note that the specific photophysical properties and biological activities of this compound as an imaging agent are yet to be fully characterized. Researchers are advised to perform comprehensive validation studies to ascertain its suitability for their specific applications.
Introduction: The Quest for Novel Fluorophores
The field of biological imaging continually seeks novel small-molecule fluorescent probes that offer unique advantages in terms of photostability, environmental sensitivity, and target specificity.[3][] Pyridine-based fluorophores have emerged as a versatile class of compounds, with their utility demonstrated in a range of biological applications, including as enzyme inhibitors and metal ion chelators.[5] This application note explores the untapped potential of this compound, a derivative of pyridine-2-carboxylic acid, as a molecular probe for cellular imaging.
The core structure, a pyridine ring substituted with a carboxylic acid and an ethoxy group, presents several features that suggest its potential as a fluorophore. The pyridine core is a well-known aromatic heterocycle that can participate in π-π stacking interactions and hydrogen bonding, potentially influencing its localization within cellular microenvironments.[5] The carboxylic acid moiety provides a handle for bioconjugation and can influence the molecule's solubility and interaction with biological targets.[6][7][8] Furthermore, the ethoxy group may modulate the electron density of the pyridine ring, potentially tuning its photophysical properties.
Postulated Physicochemical Properties and Design Rationale
While experimental data for this compound is not extensively available in the context of bioimaging, we can infer its potential properties based on its structural analogs, such as 3-hydroxypyridine-2-carboxylic acid.[9][10][11]
| Property | Postulated Characteristic | Rationale and Implication for Imaging |
| Excitation Wavelength | ~350 - 400 nm | The pyridine core suggests absorption in the near-UV to blue region. This would be compatible with common laser lines (e.g., 405 nm) in confocal microscopy. |
| Emission Wavelength | ~450 - 550 nm | A Stokes shift is expected, leading to emission in the blue to green region of the spectrum. The precise emission will likely be sensitive to the local microenvironment (e.g., pH, polarity). |
| Quantum Yield | Moderate | The quantum yield is anticipated to be influenced by solvent polarity and hydrogen bonding interactions. This environmental sensitivity could be exploited for specific sensing applications. |
| Cell Permeability | Moderate to High | The ethoxy group increases lipophilicity compared to a hydroxyl group, which may enhance passive diffusion across the cell membrane. The carboxylic acid may be deprotonated at physiological pH, potentially requiring optimization of loading conditions. |
| Bioconjugation Potential | High | The carboxylic acid group can be readily activated (e.g., using EDC/NHS chemistry) for covalent linkage to amine-containing biomolecules such as proteins or antibodies.[7] |
Proposed Mechanism of Action as an Imaging Probe
We hypothesize that this compound could function as a fluorescent probe through one or more of the following mechanisms:
-
Environmental Sensing: The fluorescence emission of the probe may be sensitive to the local microenvironment. For instance, changes in polarity or viscosity within different cellular organelles could lead to discernible shifts in emission wavelength or intensity.
-
Metal Ion Chelation: The pyridine nitrogen and the carboxylic acid group form a potential chelation site for metal ions. Binding of certain metal ions could modulate the fluorescence properties of the molecule, offering a basis for ratiometric sensing.
-
pH Sensing: The protonation state of the pyridine nitrogen and the carboxylic acid will be pH-dependent. This could lead to changes in the absorption and emission spectra, allowing for the monitoring of pH in acidic organelles like lysosomes.
Experimental Protocols: A Guide to Investigation
The following protocols are designed to serve as a starting point for researchers interested in evaluating this compound as a biological imaging agent.
Preparation of Stock Solutions
-
Dissolution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. For working solutions, dilute the stock in an appropriate buffer or cell culture medium immediately before use.
Protocol for Live Cell Imaging
This protocol outlines the general steps for staining live cells with this compound.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Confocal or widefield fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)
Procedure:
-
Cell Seeding: Seed cells on imaging-grade plates or coverslips and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: Remove the loading medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells immediately using a fluorescence microscope.
Workflow for Live Cell Imaging
Caption: Workflow for staining live cells with a fluorescent probe.
Protocol for In Vitro Spectroscopic Analysis
To understand the probe's behavior, it is essential to characterize its spectroscopic properties in different environments.
Materials:
-
1 mM stock solution of this compound in DMSO
-
A series of solvents with varying polarity (e.g., water, ethanol, acetonitrile, dioxane)
-
Buffers with a range of pH values (e.g., pH 4.0 to 9.0)
-
Fluorometer and UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of solutions with a final probe concentration of 10 µM in each of the different solvents and buffers.
-
Absorption Spectra: Record the absorption spectrum of each sample using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
-
Emission Spectra: Excite each sample at its λmax and record the fluorescence emission spectrum using a fluorometer.
-
Data Analysis: Analyze the data to determine the Stokes shift, and any solvent- or pH-dependent shifts in the absorption and emission maxima.
Potential Applications and Future Directions
Based on its putative properties, this compound could be a candidate for several advanced imaging applications:
-
Organelle Staining: Its potential environmental sensitivity could lead to preferential accumulation and fluorescence enhancement in specific cellular compartments.
-
Derivatization for Targeted Imaging: The carboxylic acid handle allows for the synthesis of derivatives targeted to specific proteins or cellular structures.[7][12] For example, conjugation to a ligand for a specific receptor could enable targeted imaging of that receptor.
-
Ratiometric Sensing: If the probe exhibits distinct spectral shifts upon binding to ions or changes in pH, it could be developed into a ratiometric sensor for these analytes.
Logical Flow for Probe Development and Application
Caption: A logical progression for the development and validation of a novel molecular probe.
Conclusion
This compound represents an intriguing, yet uncharacterized, candidate for the development of new molecular probes for biological imaging. Its simple structure, potential for chemical modification, and the likelihood of environmentally sensitive fluorescence make it a compelling subject for further investigation. The protocols and conceptual framework provided in this application note are intended to guide researchers in exploring the capabilities of this promising molecule and to pave the way for its potential translation into a valuable tool for cell biology and drug discovery.
References
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications [mdpi.com]
- 3. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meso-Ester and carboxylic acid substituted BODIPYs with far-red and near-infrared emission for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxypyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Ethoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields. This guide provides a comprehensive resource to address these challenges, drawing from established principles of organic chemistry and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A common and effective strategy involves a three-step sequence starting from 3-hydroxypyridine-2-carboxylic acid:
-
Esterification: The carboxylic acid is first protected as an ester, typically a methyl or ethyl ester, to prevent unwanted side reactions in the subsequent etherification step.
-
Etherification: The hydroxyl group is then O-alkylated using an ethylating agent in a Williamson-type ether synthesis.
-
Hydrolysis: Finally, the ester is hydrolyzed to yield the desired this compound.
Q2: Why is the initial esterification of the carboxylic acid necessary?
The initial esterification is a crucial step for several reasons. The acidic proton of the carboxylic acid can interfere with the basic conditions typically used for the Williamson ether synthesis. It can neutralize the base, preventing the deprotonation of the hydroxyl group. Furthermore, the carboxylate anion could potentially compete with the phenoxide as a nucleophile, leading to the formation of unwanted side products.
Q3: What are the key factors influencing the yield of the Williamson ether synthesis step?
The success of the Williamson ether synthesis in this context is highly dependent on the choice of base, solvent, and ethylating agent. A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the hydroxyl group without competing in the alkylation reaction. The solvent should be aprotic and polar to dissolve the reactants and facilitate the S(_N)2 reaction. The choice of ethylating agent can also impact the reaction rate and the formation of byproducts.
Q4: Can decarboxylation be a significant side reaction?
Yes, decarboxylation of pyridine-2-carboxylic acids can occur, particularly at elevated temperatures.[1][2] The presence of an electron-donating group, such as the ethoxy group at the 3-position, can influence the stability of the pyridine ring and the propensity for decarboxylation. It is, therefore, advisable to use the mildest possible conditions, especially during the hydrolysis step.
Recommended Synthetic Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Workflow Diagram
Caption: Overall synthetic workflow.
Step 1: Synthesis of Methyl 3-hydroxy-2-pyridinecarboxylate
-
Materials:
-
3-Hydroxypyridine-2-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H(_2)SO(_4))
-
Saturated aqueous Sodium Bicarbonate (NaHCO(_3))
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO(_4))
-
-
Procedure:
-
Suspend 3-hydroxypyridine-2-carboxylic acid in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Carefully neutralize the residue with saturated aqueous NaHCO(_3) to a pH of approximately 8.5.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO(_4), and concentrate under reduced pressure to obtain the methyl ester.
-
Step 2: Synthesis of Methyl 3-ethoxy-2-pyridinecarboxylate
-
Materials:
-
Methyl 3-hydroxy-2-pyridinecarboxylate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)(_2)SO(_4))
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of methyl 3-hydroxy-2-pyridinecarboxylate in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the ethylating agent (e.g., ethyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO(_4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of this compound (Hydrolysis)
-
Materials:
-
Methyl 3-ethoxy-2-pyridinecarboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water or Methanol/Water mixture
-
Hydrochloric Acid (HCl, 1M)
-
-
Procedure:
-
Dissolve methyl 3-ethoxy-2-pyridinecarboxylate in a mixture of THF and water.
-
Add an aqueous solution of LiOH.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 3-4 with 1M HCl.
-
The product should precipitate out of the solution. If not, extract with a suitable organic solvent.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Troubleshooting Guide
Troubleshooting Decision Tree
References
Technical Support Center: Overcoming Solubility Challenges with 3-Ethoxypyridine-2-carboxylic acid
Welcome to the technical support guide for 3-Ethoxypyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for common solubility issues encountered during experimentation. As Senior Application Scientists, we have designed this guide to not only offer protocols but to explain the chemical principles behind them, empowering you to make informed decisions for your specific assay needs.
Understanding the Solubility of this compound
The solubility of this compound is fundamentally governed by its molecular structure, which contains both an acidic carboxylic acid group and a basic pyridine ring. This makes its solubility highly dependent on the pH of the solution.[1]
-
At Acidic pH (below ~2-3): The pyridine nitrogen is protonated (positively charged), while the carboxylic acid is neutral. This charged form tends to increase solubility in aqueous media.
-
At Neutral pH: The molecule is likely to exist as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate group. Zwitterionic forms can sometimes have limited solubility.
-
At Basic pH (above ~5-6): The carboxylic acid is deprotonated (negatively charged), while the pyridine nitrogen is neutral. This resulting salt form is typically much more soluble in water than the neutral compound.[1][2]
This pH-dependent behavior is the key to manipulating its solubility effectively.
Caption: pH-dependent ionization states of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a high-concentration stock solution?
For initial stock solutions, using a polar organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of compounds. Ethanol is another viable option.[3] These solvents can typically dissolve the compound to concentrations of 10 mM or higher.
Recommendation: Start by dissolving this compound in 100% DMSO to prepare a concentrated stock (e.g., 10-50 mM). Store this stock solution at -20°C or -80°C.
Q2: My compound precipitated when I diluted my DMSO stock into an aqueous assay buffer. Why and what should I do?
This is a common phenomenon known as "crashing out." It occurs when the compound, highly soluble in the concentrated organic stock, becomes insoluble when diluted into an aqueous buffer where the final concentration of the organic solvent is too low to maintain solubility.
Troubleshooting Steps:
-
Decrease Stock Concentration: Remake the stock solution at a lower concentration (e.g., from 50 mM to 10 mM) and repeat the dilution.
-
Increase Final DMSO Concentration: If your assay can tolerate it, increase the final percentage of DMSO in your assay. However, most cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
-
Modify Buffer pH: This is the most effective solution. As explained above, the compound's solubility is pH-dependent. Adjusting your aqueous buffer to a pH > 7 will deprotonate the carboxylic acid, forming a much more soluble salt.[1][2] See the protocol below for details.
-
Use a Co-solvent: In some cases, blending solvents can enhance solubility.[4][5] This is common in pharmaceutical formulations. For laboratory assays, this might involve having a small percentage of a solvent like propylene glycol or ethanol in your final assay medium, if compatible.[4]
Q3: How exactly do I use pH to increase the aqueous solubility of this compound?
You can leverage the acidic and basic functional groups to create a soluble salt in situ.
-
To create a basic salt: Add a small amount of a base (like 1N NaOH) to a suspension of the compound in water or buffer. This will deprotonate the carboxylic acid, forming a highly soluble sodium salt. Aim for a final pH of 7.5 or higher. This is the most common and recommended method.
-
To create an acidic salt: Add a small amount of an acid (like 1N HCl) to protonate the pyridine nitrogen. This is generally less effective than forming the basic salt but can be an option if your assay requires acidic conditions.
In-Depth Troubleshooting & Protocols
This workflow provides a logical path to troubleshoot and solve solubility issues.
Caption: Troubleshooting workflow for solubilizing this compound.
Protocol 1: Preparation of a High-Concentration Stock in DMSO
-
Weigh Compound: Accurately weigh a desired amount of this compound powder.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolve: Vortex vigorously. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Inspect: Ensure the solution is clear and free of any visible particulates.
-
Store: Aliquot the stock solution into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Aqueous Solubilization via Basic pH Adjustment
This protocol is ideal for preparing an aqueous solution directly or for determining the correct pH for your final assay buffer.
-
Weigh Compound: Weigh the desired amount of this compound into a sterile tube.
-
Add Aqueous Medium: Add most of the final volume of your desired aqueous medium (e.g., water, PBS, or buffer). The compound will likely form a suspension.
-
Add Base Dropwise: While stirring or vortexing, add a dilute solution of NaOH (e.g., 0.1N or 1N) drop by drop.
-
Monitor pH: Monitor the pH of the suspension with a calibrated pH meter.
-
Observe Dissolution: Continue adding base until the compound fully dissolves and the solution becomes clear. This typically occurs at a pH > 7.0.
-
Final Adjustment: Adjust the pH to your desired final setpoint (e.g., pH 7.4) and bring the solution to its final volume.
-
Sterile Filter: Pass the final solution through a 0.22 µm sterile filter to remove any potential micro-precipitates before use in sensitive assays.
Data Summary: Solvent and System Recommendations
| Solvent/System | Max Achievable Conc. (Estimate) | Pros | Cons | Assay Compatibility |
| DMSO | > 20 mM | High solubility; good for long-term storage. | Can be toxic to cells at >1%; may interfere with some enzyme assays. | Excellent for stock solutions; keep final concentration <0.5%. |
| Ethanol | 5-10 mM | Less toxic than DMSO for some applications. | Volatile; may not solubilize as well as DMSO. | Good for stock solutions; keep final concentration <1%. |
| Aqueous Buffer (pH < 4) | 1-5 mM | Avoids organic solvents. | May not be suitable for all assays; less effective than basic pH. | Assay-dependent; verify that low pH does not affect components. |
| Aqueous Buffer (pH > 7.5) | > 10 mM | High aqueous solubility; avoids organic solvents. | Requires pH control; may not be suitable for assays sensitive to high pH. | Excellent for most cell culture and biochemical assays run at physiological pH. |
References
"3-Ethoxypyridine-2-carboxylic acid" stability and degradation pathways
Technical Support Center: 3-Ethoxypyridine-2-carboxylic acid
Compound Profile & Initial Stability Assessment
This compound is a substituted pyridine derivative. Its stability is governed by the interplay of three key functional groups: the pyridine ring, the carboxylic acid, and the ethoxy group.
-
Pyridine Ring: An electron-deficient aromatic system susceptible to nucleophilic attack and photolytic degradation. The nitrogen atom also imparts basicity and allows for salt formation.
-
Carboxylic Acid (in the 2-position): This group is acidic and its proximity to the ring nitrogen makes the molecule a candidate for intramolecular hydrogen bonding and decarboxylation, especially under thermal stress.[1][2] Pyridine carboxylic acids are known to be susceptible to biodegradation.[3]
-
Ethoxy Group: Generally stable, but can be susceptible to hydrolysis (ether cleavage) under harsh acidic conditions to yield the corresponding hydroxy-pyridine derivative.
Based on this structure, researchers should anticipate potential stability challenges related to heat, light, and pH extremes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? A1: To ensure long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to heat, light, and moisture. Safety Data Sheets for analogous compounds recommend storing in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[4][5][6]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended) or Room Temp. | Minimizes risk of thermal degradation, particularly decarboxylation.[1][7] |
| Light | Protect from light (Amber vial/container) | The pyridine ring is a chromophore and can be susceptible to photodegradation.[8][9] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While not strictly required for standard storage, it is best practice to prevent long-term oxidative degradation. |
| Container | Tightly sealed, non-reactive (glass) | Prevents moisture uptake, which can initiate hydrolysis or facilitate other degradation reactions.[4][7] |
Q2: My solution of this compound has turned yellow/brown. What is the likely cause? A2: Discoloration is a common indicator of degradation. For pyridine-containing compounds, this is often due to photodegradation or oxidation. Exposure to UV light or ambient air over time can lead to the formation of colored, often polymeric, byproducts.[9] Ensure solutions are freshly prepared, used promptly, and stored protected from light (e.g., in amber vials or foil-wrapped flasks).
Q3: Is the compound stable in acidic or basic solutions? A3: Stability is highly pH-dependent. Based on studies of similar pyridine derivatives, the compound is expected to be most stable in neutral or mildly acidic conditions and labile in strongly alkaline or acidic environments.[8]
-
Alkaline conditions (pH > 9): Extremely unstable. The carboxylate anion is formed, but the pyridine ring becomes more susceptible to nucleophilic attack and potential ring-opening reactions.
-
Acidic conditions (pH < 3): Labile. Protonation of the pyridine nitrogen can activate the ring. More importantly, harsh acidic conditions coupled with heat can promote hydrolysis of the ethoxy group.
-
Neutral conditions (pH 5-7): Generally stable.[8]
Troubleshooting Guide: Experimental Issues
Scenario 1: I see a new, growing peak in my HPLC chromatogram during a stability study.
-
Problem: A new peak appearing over time, especially in a stress condition (heat, light, pH), is almost certainly a degradant.
-
Troubleshooting Steps:
-
Identify the Stressor: Is the peak more prominent in samples exposed to light, heat, acid, base, or an oxidizing agent? This provides the first clue to the degradation pathway.
-
Mass Spectrometry (LC-MS) Analysis: Determine the mass of the new peak. This is the most critical step in postulating a structure.
-
Mass Loss of 44 Da (-CO₂): Suggests decarboxylation to form 3-ethoxypyridine. This is a common pathway for pyridine-2-carboxylic acids under thermal stress.[2][10]
-
Mass Loss of 28 Da (-C₂H₄): Suggests hydrolysis of the ethoxy group to form 3-hydroxy-pyridine-2-carboxylic acid. This is likely under acidic conditions.
-
Mass Gain of 16 Da (+O): Suggests oxidation , likely forming an N-oxide or a hydroxylated pyridine ring derivative. This is common under oxidative (e.g., H₂O₂) or photolytic stress.[8]
-
-
Review UV Spectrum: Use a diode array detector (DAD/PDA) to compare the UV spectrum of the degradant peak to the parent peak. A significant shift can indicate a change in the aromatic system.
-
Scenario 2: My assay values are inconsistent and trending downwards over a series of experiments.
-
Problem: This suggests the compound is degrading in your standard solution or during the experimental procedure.
-
Troubleshooting Steps:
-
Solution Stability: Prepare a fresh stock solution and analyze it immediately. Re-analyze the same solution after several hours on the autosampler or lab bench. A decrease in the main peak area confirms solution instability.
-
Solvent Choice: Ensure your solvent is appropriate. Protic solvents like methanol or water are generally acceptable, but avoid highly acidic or basic mobile phases if possible. Buffer your mobile phase to a neutral pH if you suspect on-column degradation.
-
Temperature Control: Use a cooled autosampler (e.g., 4 °C) to minimize degradation of samples waiting for injection.
-
Key Protocols & Workflows
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[11]
Objective: To generate degradants of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Water, Acetonitrile, Methanol
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
pH meter, heating block/oven, photostability chamber (ICH Q1B compliant)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions (in duplicate):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal (Solution): Heat 2 mL of stock solution at 60 °C for 24 hours.
-
Thermal (Solid): Place ~10 mg of solid compound in an oven at 80 °C for 48 hours. Dissolve in stock solution solvent before analysis.
-
Photolytic: Expose 2 mL of stock solution and ~10 mg of solid compound to light in a photostability chamber (target: 1.2 million lux hours and 200 W h/m²). Run a dark control in parallel.
-
-
Sample Quenching & Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze all samples (including a non-stressed control) by a suitable stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation in each condition.
-
Identify and characterize major degradants using MS and UV data.
-
Ensure the analytical method shows peak purity and resolves all degradants from the parent peak.
-
Workflow: Investigating Compound Stability
Caption: Workflow for stability investigation.
Potential Degradation Pathways
Based on the chemical structure and forced degradation principles, the following pathways are the most likely degradation routes for this compound.
Caption: Potential degradation pathways.
-
Decarboxylation (Thermal Stress): The loss of CO₂ is a highly probable pathway for carboxylic acids positioned ortho to a heteroatom, like the nitrogen in the pyridine ring.[2][10] This reaction is typically induced by heat and results in the formation of 3-ethoxypyridine.
-
Hydrolysis (Acidic Stress): Under strong acidic conditions, the ether linkage of the ethoxy group can be cleaved. This would yield ethanol and 3-hydroxy-pyridine-2-carboxylic acid.
-
Oxidation (Oxidative/Photolytic Stress): Exposure to oxidizing agents (like H₂O₂) or high-energy light can lead to oxidation.[8][12] The most likely products are the N-oxide of the pyridine ring or the hydroxylation at one of the available ring positions.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.pt [fishersci.pt]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decarboxylation - Wikipedia [en.wikipedia.org]
- 11. biomedres.us [biomedres.us]
- 12. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Ethoxypyridine-2-carboxylic acid and its Analogs
Welcome to the technical support guide for the purification of 3-Ethoxypyridine-2-carboxylic acid and its analogs. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is removing unreacted starting materials. What is the most robust initial purification strategy?
A1: For pyridine carboxylic acids, an acid-base extraction is a powerful and highly selective initial purification step.[1][2] This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities.
The Underlying Principle: Your this compound is an organic acid. While it may have limited solubility in water, it readily reacts with a base to form a water-soluble salt.[3][4] Most organic impurities, however, will not react with a weak base and will remain in the organic phase.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃).[5] It is crucial to use a weak base to avoid potential hydrolysis of ester functionalities if present in your analogs.
-
Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated, now water-soluble, carboxylate salt of your product will be in the aqueous layer.
-
Isolation: Drain the lower aqueous layer into a clean flask. To ensure complete extraction, you can wash the organic layer again with a fresh portion of the basic solution.
-
Precipitation: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (test with pH paper).[1][5] Your purified carboxylic acid will precipitate out of the solution.
-
Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Q2: After acid-base extraction, I still observe some impurities. What is the next logical purification step?
A2: Recrystallization is the ideal second step to enhance the purity of your solid this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
Choosing the Right Solvent System: The key to successful recrystallization is selecting a solvent (or solvent pair) in which your product is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For pyridine carboxylic acid derivatives, common solvent systems include ethanol/water mixtures, or recrystallization from solvents like benzene or isopropyl alcohol.[6][7]
General Recrystallization Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and with heating.
-
Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to your crude product to just dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
| Solvent System | Rationale |
| Ethanol/Water | Provides an ideal polarity for many polar organic compounds.[7] |
| Isopropyl Alcohol | Can be effective for recrystallization, but care must be taken to avoid decarboxylation at high temperatures.[6] |
| Benzene | Has been used for recrystallizing pyridine carboxylic acids.[6] |
Q3: My compound is an oil or fails to crystallize. What chromatographic techniques are suitable for these analogs?
A3: When crystallization is not feasible, flash column chromatography is the preferred method for purifying non-crystalline or oily pyridine carboxylic acid analogs. For analytical purposes to check purity, High-Performance Liquid Chromatography (HPLC) is the standard.[8]
Flash Column Chromatography Guidelines:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the polarity of your specific analog and should be determined by Thin Layer Chromatography (TLC) first.
-
Procedure:
-
Pack a column with silica gel slurried in the non-polar solvent.
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with your chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
HPLC for Purity Analysis: For assessing the final purity, a reverse-phase C18 column is a common choice.[8] A typical mobile phase would be a gradient of an organic solvent (like acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid for mass spectrometry compatibility).[8]
Troubleshooting Guide
Problem 1: Low recovery after acid-base extraction.
-
Cause A: Incomplete Precipitation. The pH of the aqueous layer may not have been sufficiently lowered to fully protonate and precipitate your carboxylic acid.
-
Solution: Ensure the solution is distinctly acidic by testing with pH paper. Add more concentrated acid if necessary. If your compound has some water solubility even in its neutral form, you may need to extract the acidified aqueous layer back into an organic solvent like ethyl acetate, followed by drying and evaporation of the organic solvent.[5]
-
-
Cause B: Emulsion Formation. During the extraction, a stable emulsion may have formed between the organic and aqueous layers, trapping your product.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the emulsion through a bed of Celite during filtration.
-
Problem 2: The compound oils out during recrystallization instead of forming crystals.
-
Cause A: Supersaturation. The solution may be too concentrated, or cooling too rapidly.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
-
Cause B: Impurities Inhibiting Crystallization.
-
Solution: The presence of significant impurities can disrupt the crystal lattice formation. It may be necessary to perform a preliminary purification step, like a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Problem 3: Streaking on the TLC plate during chromatographic analysis.
-
Cause A: Compound is too acidic for standard silica gel. The acidic nature of your compound can lead to strong interactions with the silica gel, causing streaking.
-
Solution: Add a small amount of acetic or formic acid (e.g., 0.1-1%) to your eluent system. This will protonate the silica surface and reduce the strong interactions, leading to better spot shape.
-
-
Cause B: Sample Overload. Applying too much sample to the TLC plate can cause streaking.
-
Solution: Dilute your sample and apply a smaller spot to the plate.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound and its analogs.
Caption: Decision workflow for purification.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Products in Reactions of 3-Ethoxypyridine-2-carboxylic Acid
Welcome to the technical support center for 3-Ethoxypyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted picolinic acid, its reactivity is uniquely influenced by the interplay between the electron-donating ethoxy group and the electron-withdrawing nitrogen atom adjacent to the carboxylic acid. This can lead to specific, and often predictable, side reactions. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
FAQ 1: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most common applications for this reagent. However, the activation of the carboxyl group can initiate several competing reaction pathways.
Question 1.1: I'm running an amide coupling using a carbodiimide (EDC or DCC) and my reaction appears clean by TLC, but my final yield is low and I've isolated a significant amount of a white, insoluble precipitate. What is this and how do I handle it?
Answer: This is a classic and expected outcome when using carbodiimide coupling agents. The precipitate is the urea byproduct formed from the consumed reagent.
-
For EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which is generally water-soluble. An acidic aqueous wash (e.g., dilute HCl or NH4Cl) during workup will protonate the dimethylamino group, rendering the byproduct highly soluble in the aqueous phase and easily removed.
-
For DCC (N,N'-Dicyclohexylcarbodiimide): The byproduct is N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents.[1] The most effective way to remove it is by filtration of the crude reaction mixture prior to aqueous workup. Chilling the reaction mixture in an ice bath can further decrease the solubility of DCU, aiding its removal.
Expert Tip: While DCC is effective, for ease of purification in laboratory-scale synthesis, EDC is often preferred due to its water-soluble byproduct.[1]
Question 1.2: My LC-MS analysis shows a major byproduct with a mass corresponding to my starting acid plus the coupling agent (EDC), minus a molecule of water. My desired amine has not been incorporated. What is this side product?
Answer: You are observing the formation of an N-acylurea byproduct. This is a well-documented side reaction in carbodiimide-mediated couplings, particularly in polar aprotic solvents like DMF.[2]
Mechanism of Formation: The intended reaction involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by your amine to form the desired amide. However, if the amine is sterically hindered, a poor nucleophile, or present in low concentration, the O-acylisourea can undergo an intramolecular acyl transfer (a Mumm rearrangement) to form the stable, unreactive N-acylurea.
Mitigation Strategies:
-
Use an Additive: Incorporate 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into your reaction. These additives react rapidly with the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement but still highly reactive towards the amine. This minimizes the lifetime of the O-acylisourea, thus suppressing N-acylurea formation.[1][2]
-
Solvent Choice: Consider switching from DMF to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), which can disfavor the rearrangement.[2]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow the rate of the rearrangement.
Diagram: N-Acylurea Formation Pathway
Caption: Competing pathways for the O-acylisourea intermediate.
Question 1.3: My reaction seems to work, but I isolate a significant amount of 3-ethoxypyridine. What is causing this?
Answer: This is a clear indication of decarboxylation , a common side reaction for picolinic acids (pyridine-2-carboxylic acids), especially when heated.[3][4][5] The nitrogen atom adjacent to the carboxyl group stabilizes the intermediate formed upon loss of CO2. The electron-donating 3-ethoxy group further facilitates this process.
Causality and Prevention:
-
Exothermic Activation: The initial reaction between the carboxylic acid and the coupling agent (e.g., EDC, HATU) can be exothermic. If the reagents are mixed too quickly without cooling, localized heating can trigger decarboxylation. Solution: Add the coupling agent slowly to a cooled (0 °C) solution of the acid and amine.
-
Prolonged Reaction Times/Heat: Leaving the reaction for an extended period, especially at elevated temperatures, increases the likelihood of decarboxylation.[6] Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Avoid heating unless absolutely necessary.
-
Choice of Coupling Reagent: Some coupling protocols require higher temperatures. Solution: Opt for modern coupling reagents that are highly efficient at room temperature, such as HATU or COMU, which can lead to faster reaction times and reduce the thermal load on the substrate.[7]
FAQ 2: Troubleshooting Esterification Reactions
Ester formation, typically via Fischer esterification, is another key transformation. This equilibrium process requires careful control to maximize yield and avoid side product formation.
Question 2.1: I'm attempting a Fischer esterification with ethanol and sulfuric acid catalyst, but my conversion is very low even after prolonged heating. What's wrong?
Answer: Fischer esterification is a reversible equilibrium reaction.[8][9] Low conversion is almost always due to the presence of the water byproduct, which drives the equilibrium back towards the starting materials.
Driving the Equilibrium Forward:
-
Use Excess Alcohol: The most straightforward method is to use the alcohol reactant as the solvent. This large excess (often >20 equivalents) shifts the equilibrium towards the ester product according to Le Châtelier's principle.[9]
-
Remove Water: For less volatile alcohols where using a large excess is impractical, water must be removed as it is formed.
-
Dean-Stark Apparatus: If your reaction is conducted in a suitable solvent (e.g., toluene), a Dean-Stark trap will physically separate and remove the water-toluene azeotrope, irreversibly driving the reaction to completion.
-
Drying Agents: Molecular sieves (3Å or 4Å) can be added directly to the reaction mixture to sequester water as it is produced.
-
Diagram: Fischer Esterification Equilibrium and Decarboxylation
Caption: The desired equilibrium competes with irreversible decarboxylation.
Question 2.2: What are milder, non-equilibrium alternatives to Fischer esterification to avoid decarboxylation and other side reactions with my sensitive substrate?
Answer: For acid-sensitive substrates or to avoid the high temperatures that cause decarboxylation, several excellent alternatives exist.
| Method | Reagents | Temperature | Key Advantages & Considerations |
| Steglich Esterification | DCC or EDC, DMAP (catalyst) | 0 °C to RT | Excellent for acid-sensitive substrates and for forming esters of secondary and tertiary alcohols. Avoids strong acid and heat.[10] |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | 0 °C to RT | A two-step, high-yield process. The intermediate acid chloride is highly reactive. The HCl byproduct is scavenged by a base like pyridine.[10][11] |
| Alkyl Halide Alkylation | Cs₂CO₃, Alkyl Iodide (e.g., MeI) | RT | Mild, non-acidic conditions. Forms the carboxylate salt in situ, which then acts as a nucleophile. Best for simple primary alkyl halides. |
Protocol Snippet: Steglich Esterification
-
Dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Perform a standard aqueous workup to remove the urea byproduct and excess reagents.
General Troubleshooting Workflow
When encountering an unknown byproduct, a systematic approach is crucial for identification and mitigation.
Question 3.1: How should I structure my analysis of a failed or low-yielding reaction?
Answer: Follow this self-validating workflow to diagnose the issue methodically.
Diagram: Troubleshooting Workflow
References
- 1. peptide.com [peptide.com]
- 2. reddit.com [reddit.com]
- 3. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. chem.ualberta.ca [chem.ualberta.ca]
Optimization of reaction conditions for "3-Ethoxypyridine-2-carboxylic acid" coupling
Answering the complex challenges of modern synthetic chemistry requires a blend of foundational knowledge and practical, field-tested wisdom. This Technical Support Center is structured to guide you, the research scientist, through the specific nuances of optimizing coupling reactions for 3-Ethoxypyridine-2-carboxylic acid . The unique electronic and steric profile of this substrate—an electron-donating ethoxy group and a sterically hindered carboxylic acid adjacent to the pyridine nitrogen—presents distinct challenges and opportunities.
This guide moves from foundational questions about reagent and condition selection to in-depth troubleshooting for the complex scenarios you may encounter at the bench.
Frequently Asked Questions (FAQs)
Question 1: What are the primary challenges when coupling this compound, and how do I select the right coupling reagent?
Answer: The primary challenges with this substrate are twofold:
-
Reduced Reactivity: The carboxylic acid at the 2-position is sterically hindered by the adjacent ethoxy group at the 3-position and the pyridine ring itself.
-
Electronic Effects: The pyridine nitrogen can act as a Lewis base, potentially coordinating with and deactivating coupling reagents or catalysts. The electron-donating nature of the ethoxy group can also influence the reactivity of the carboxylic acid.
Given these factors, your choice of coupling reagent is critical. Standard carbodiimides like DCC or EDC alone may be insufficient.[1][2] More potent activating agents are recommended to overcome the steric hindrance and achieve efficient activation.[1]
Recommended Reagents:
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents that form active esters rapidly.[2][3][4] HATU is often preferred as it is based on the more reactive HOAt leaving group, which can accelerate the reaction through anchimeric assistance from its pyridine nitrogen.[5]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective and have the advantage of not causing guanidinylation of the amine coupling partner, a side reaction sometimes seen with excess uronium reagents.[1] PyAOP is particularly reactive and suitable for hindered couplings.[6]
See the table below for a comparison of commonly used coupling reagents.
Question 2: How do I choose the optimal base and solvent for my coupling reaction?
Answer: The choice of base and solvent is crucial for ensuring the reaction proceeds efficiently and cleanly.
Base Selection: A non-nucleophilic, sterically hindered amine base is essential. The base deprotonates the carboxylic acid to form the carboxylate, which then attacks the coupling reagent.[7] It also scavenges the acid produced during the reaction.
-
Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices.[7][8] DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions.
-
Bases to Avoid: Nucleophilic bases like pyridine should be avoided as they can compete with the desired amine in reacting with the activated carboxylic acid.[8]
Solvent Selection: The solvent must fully dissolve all reactants and intermediates to ensure a successful reaction.[9][10][11] For amide couplings, polar aprotic solvents are the standard.
-
Recommended Solvents:
-
N,N-Dimethylformamide (DMF): Provides excellent solvation for most reactants and promotes high coupling yields.[9][12] Ensure you use a high-purity, anhydrous grade, as DMF can degrade to form dimethylamine, which can cause side reactions.[10]
-
N-Methyl-2-pyrrolidone (NMP): An excellent alternative to DMF, NMP is a powerful solvent that can enhance coupling efficiency, especially for difficult sequences.[10]
-
Dichloromethane (DCM): While a common solvent, it may not be ideal for this specific substrate if solubility is an issue. It is crucial to use anhydrous DCM.[8]
-
Troubleshooting Guide: Common Experimental Issues
Scenario 1: My reaction yield is very low or I see no product formation.
This is a common issue, often stemming from incomplete activation of the carboxylic acid or suboptimal reaction conditions.[13]
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Scenario 2: My LC-MS analysis shows the formation of multiple side products. What are they and how can I prevent them?
Answer: Side product formation can derail a synthesis. Here are common culprits and solutions:
-
Racemization: If your amine coupling partner has a chiral center, racemization can occur, especially with over-activation or extended reaction times.
-
Guanidinylation of Amine: If using a uronium reagent (HATU, HBTU) in excess relative to the carboxylic acid, it can react with your primary/secondary amine to form a guanidinium byproduct, capping it and preventing amide formation.[5]
-
Solution: Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid.[1] Alternatively, switch to a phosphonium-based reagent like PyBOP or PyAOP, which does not cause this side reaction.
-
-
Hydrolysis of Activated Ester: Trace amounts of water in your solvent or reagents can hydrolyze the activated ester intermediate back to the starting carboxylic acid.
-
Solution: Ensure all reagents and solvents are strictly anhydrous.[8] Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).
-
Experimental Protocols & Data
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (target concentration of 0.1-0.2 M).
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.[8] You can monitor the formation of the active ester by LC-MS.
-
Add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.[14][15]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[16]
Data Summary: Reagent and Condition Selection
| Parameter | Recommendation for this compound | Rationale |
| Coupling Reagent | HATU, HCTU, PyAOP | High reactivity overcomes steric hindrance.[5] |
| Base | DIPEA, TEA | Non-nucleophilic; prevents side reactions.[7][8] |
| Solvent | Anhydrous DMF, NMP | Excellent solvation properties for polar reactants.[9][12] |
| Stoichiometry | 1.1 eq. Coupling Reagent, 2.5 eq. Base | Ensures complete activation and neutralizes acid byproducts. |
| Temperature | Room Temperature (initially) | Mild conditions minimize side reactions. Can be gently heated if needed. |
Mechanistic Insights & Advanced Topics
Mechanism of Activation with HATU
Understanding the mechanism is key to troubleshooting. The process involves the formation of a highly reactive OAt-active ester.
Caption: Mechanism of amide bond formation using HATU.[17]
Alternative Coupling Strategies: Suzuki and Sonogashira Reactions
For C-C bond formation, the carboxylic acid can be derivatized. For instance, conversion to an aryl halide (e.g., via a Hunsdiecker-type reaction or conversion to a triflate/nonaflate from the corresponding phenol) opens the door to powerful cross-coupling reactions.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[18][19][20] It is highly effective for synthesizing arylalkynes.[21]
-
Suzuki Coupling: This involves the reaction of an organoboron compound (boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex.[22][23] It is one of the most versatile methods for creating biaryl linkages.
These advanced methods dramatically expand the synthetic possibilities beyond simple amidation. The choice of catalyst, base, and solvent is critical and depends heavily on the specific halide and coupling partner used.[24][25]
References
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. file.globalso.com [file.globalso.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
Technical Support Center: Enhancing Cell Permeability of 3-Ethoxypyridine-2-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of enhancing the cellular permeability of 3-Ethoxypyridine-2-carboxylic acid and its derivatives. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the permeability of this class of compounds.
Q1: Why do my this compound derivatives exhibit low cell permeability?
A1: The primary challenge stems from the inherent physicochemical properties of the molecule. The carboxylic acid group, with a pKa typically between 3.5 and 4.5, is predominantly ionized (deprotonated) at physiological pH (around 7.4).[1][2] This negative charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic (fat-loving) cell membrane.[3] While the ethoxy group and pyridine ring contribute to some lipophilicity, the charge of the carboxylate group often dominates, impeding bioavailability.[2][4]
Q2: What are the key physicochemical properties I should focus on to improve permeability?
A2: You should focus on modulating a few key parameters in a balanced way:
-
Lipophilicity (LogP/LogD): This measures how well the compound partitions into a nonpolar solvent versus water. An ideal LogP range for oral permeation is often cited as 1-3.[5] Increasing lipophilicity can enhance membrane permeability, but excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility, sequestration within the membrane, and rapid metabolic turnover.[5][6][7]
-
Hydrogen Bonding: The number of hydrogen bond donors and acceptors is a critical factor.[8] The carboxylic acid is a strong hydrogen bond donor. Masking this group can prevent unfavorable interactions with water molecules at the membrane surface, which would otherwise hinder entry into the lipid bilayer.[9][10]
-
Ionization (pKa): Since the ionized form is poorly permeable, strategies that mask the acidic proton or shift the pKa can dramatically improve permeability.
-
Molecular Size and Shape: While important, for small molecules in this class, the above factors are often more dominant. However, bulky substitutions can sometimes negatively impact permeability.[11][12]
Q3: How do I measure cell permeability? What is the difference between a PAMPA and a Caco-2 assay?
A3: These are two standard assays, and choosing the right one depends on the question you are asking.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion. A filter membrane is coated with a lipid solution to mimic the cell membrane.[13] It is excellent for quickly screening compounds to understand their potential for passive transport and is not complicated by active transport or metabolism.[14][15]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma.[16] This model is more biologically complex and predictive of in vivo intestinal absorption because it expresses various transporters (both uptake and efflux) and some metabolic enzymes.[16][17] It can measure both passive diffusion and active transport, including identifying if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[14][16]
| Feature | PAMPA | Caco-2 Assay |
| Model | Artificial lipid membrane | Differentiated human cell monolayer |
| Transport Measured | Passive diffusion only | Passive diffusion, active transport, efflux |
| Throughput | High | Low to Medium |
| Cost & Complexity | Low | High |
| Biological Relevance | Moderate (predicts passive diffusion) | High (predicts overall intestinal absorption) |
| Best Use Case | Early discovery screening for passive permeability | Lead optimization to characterize transport mechanisms |
Section 2: Troubleshooting Guide for Low Permeability
This section is designed to help you diagnose and solve specific experimental issues.
Problem 1: My compound's permeability is low, even after optimizing its lipophilicity (LogP). What is the likely cause and what is the most direct solution?
Answer: The most probable cause is the ionization of the carboxylic acid at physiological pH. Even with an optimal lipophilic scaffold, the negative charge prevents the molecule from efficiently crossing the cell membrane.
Core Strategy: The Prodrug Approach
The most effective strategy is to temporarily mask the carboxylic acid as a neutral, lipophilic ester. This "prodrug" can cross the cell membrane, and once inside, cellular enzymes (esterases) cleave the ester bond, releasing the active carboxylic acid parent drug.[3][10][18][19] This is a widely successful strategy for improving the bioavailability of carboxylic acid-containing drugs.[1][20]
Experimental Protocol: Synthesis of a Simple Ethyl Ester Prodrug
This protocol describes a standard esterification to convert the parent acid into its ethyl ester derivative.
Objective: To mask the carboxylic acid of a this compound derivative to enhance its passive permeability.
Materials:
-
This compound derivative (1 equivalent)
-
Ethanol (Anhydrous, as solvent and reactant)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, round bottom flasks, separatory funnel
Procedure:
-
Setup: In a flame-dried round bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the this compound derivative in anhydrous ethanol.
-
Activation: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride dropwise to the stirring solution. Causality Note: Thionyl chloride activates the carboxylic acid by converting it to a highly reactive acyl chloride intermediate, which readily reacts with the ethanol.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess acid.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure ethyl ester prodrug.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Problem 2: My ester prodrug shows excellent passive permeability in PAMPA, but has no effect in my cell-based activity assay. What's wrong?
Answer: This classic discrepancy suggests a problem with prodrug activation. The ester is successfully crossing the membrane, but it is likely too stable to be hydrolyzed back to the active carboxylic acid by intracellular esterases. If the prodrug is not cleaved, the parent compound cannot engage its target.[21]
Core Strategy: Assess and Modulate Ester Lability
You must verify that the ester is cleaved within the cell. If it is too stable, you should synthesize esters that are more electronically or sterically susceptible to enzymatic hydrolysis.
Experimental Protocol: In Vitro Esterase Stability Assay
Objective: To determine the rate of hydrolysis of the ester prodrug in the presence of a biologically relevant esterase source (e.g., liver microsomes or cell lysate).
Materials:
-
Ester prodrug (test compound)
-
Parent carboxylic acid (as a reference standard)
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., human or rat) or cell lysate from your assay cell line
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of your ester prodrug in DMSO. Prepare working solutions by diluting the stock in phosphate buffer.
-
Reaction Initiation:
-
Pre-warm the liver microsome/cell lysate suspension in phosphate buffer to 37°C.
-
Initiate the reaction by adding the prodrug working solution to the microsome suspension to a final concentration of ~1-5 µM.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. Causality Note: The cold acetonitrile precipitates the proteins (enzymes), instantly stopping the hydrolysis.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS. Quantify the disappearance of the ester prodrug and the appearance of the parent carboxylic acid over time.
-
Data Interpretation: Plot the percentage of the remaining prodrug versus time. A rapid decrease indicates successful hydrolysis. If the prodrug level remains high after 2 hours, it is likely too stable for your biological system.
Problem 3: My compound shows poor permeability in the Caco-2 assay, and the permeability from the basolateral-to-apical (B-A) direction is much higher than from the apical-to-basolateral (A-B) direction. What does this indicate?
Answer: This is a classic sign of active efflux.[16] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that your compound is being actively pumped out of the cell by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The compound gets in, but is immediately ejected, resulting in low net permeability.[14][22]
Core Strategy: Confirm Efflux and Modify Molecular Structure
First, confirm that the efflux is transporter-mediated. Then, structural modifications can be made to reduce recognition by these transporters.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay with an Efflux Inhibitor
Objective: To determine if a compound is a substrate of active efflux transporters.
Materials:
-
Caco-2 cells cultured to confluence on Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 and pH 6.5
-
Test compound
-
Verapamil (a known P-gp inhibitor)
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and tight junctions are intact.[15][16]
-
Assay Setup (4 Conditions):
-
A-to-B: Add test compound to the apical (upper) chamber (pH 6.5 or 7.4).
-
B-to-A: Add test compound to the basolateral (lower) chamber (pH 7.4).
-
A-to-B with Inhibitor: Add test compound + Verapamil to the apical chamber.
-
B-to-A with Inhibitor: Add test compound + Verapamil to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each condition.
-
Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS. Also, measure the transport of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
-
Interpretation:
-
If ER > 2 , active efflux is likely occurring.
-
If the ER decreases significantly in the presence of Verapamil (approaches 1) and the Papp (A-B) increases , it confirms your compound is a substrate for P-gp or a similar Verapamil-sensitive transporter.
-
Section 3: Visualization of Key Concepts and Workflows
Workflow for Troubleshooting Permeability
Caption: A workflow diagram for diagnosing and solving low cell permeability issues.
Mechanism of the Ester Prodrug Strategy
Caption: The mechanism of using an ester prodrug to bypass the cell membrane barrier.
References
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethoxy-2-methylpyridine-4-carboxylic Acid [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 9. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 18. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 21. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Resolving analytical challenges in the detection of "3-Ethoxypyridine-2-carboxylic acid"
Welcome to the technical support center for the analytical detection of 3-Ethoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established scientific principles and practical laboratory experience.
Part 1: General Sample Handling and Preparation
The foundation of any successful analysis is proper sample handling. This compound, as a polar, zwitterionic-capable molecule, requires careful consideration of its physicochemical properties.
FAQ 1.1: What is the best solvent to dissolve this compound for stock solutions and analysis?
Answer: The choice of solvent is critical for ensuring sample integrity and compatibility with your analytical system.
-
For Stock Solutions: High-purity Dimethyl Sulfoxide (DMSO) or ethanol are excellent choices for creating concentrated stock solutions. Solubility of related pyridine carboxylic acids is favorable in these polar organic solvents[1]. Avoid using only water initially if you are unsure of the compound's salt form, as the free acid may have limited aqueous solubility.
-
For HPLC/LC-MS Analysis: The ideal sample diluent is the initial mobile phase of your chromatographic run. This is crucial to prevent peak distortion, such as splitting or broadening, which can occur due to solvent mismatch between the injected sample and the mobile phase[2]. If the compound is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility and is miscible with your mobile phase (e.g., a small percentage of acetonitrile or methanol in the aqueous buffer).
-
For GC Analysis: The solvent must be compatible with the chosen derivatization reagent. For silylation, aprotic solvents like Dimethylformamide (DMF) have been shown to be effective[3]. For alkylation reactions, solvents like acetonitrile or pyridine may be used.
-
For NMR Analysis: Deuterated solvents like DMSO-d₆ or Methanol-d₄ are suitable. DMSO-d₆ is often preferred as it does not exchange with the acidic carboxylic proton, allowing for its observation in the ¹H NMR spectrum.
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the most common technique for analyzing compounds like this compound. The primary challenges stem from its amphoteric nature, containing both a basic pyridine nitrogen and an acidic carboxylic acid group.
FAQ 2.1: My HPLC peak for this compound is tailing severely. What is causing this and how do I fix it?
Answer: Peak tailing is the most frequent issue encountered with this class of compounds. It is almost always caused by unwanted secondary interactions between the analyte and the stationary phase, or by other column and system issues[4][5]. This compound can interact with the column in multiple ways, leading to this problem.
The primary cause is often the interaction of the protonated pyridine nitrogen (a positive charge) with ionized residual silanol groups (-Si-O⁻) on the surface of silica-based C18 columns[5]. These silanol groups have a pKa around 4-5, meaning they are negatively charged at neutral pH, creating strong ionic interactions that delay a portion of the analyte elution, causing a tailed peak[5].
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: This is the most effective solution.
-
Principle: To minimize secondary ionic interactions, you must control the ionization state of both the analyte and the column's silanol groups.
-
Action: Lower the mobile phase pH to ~2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanol groups are fully protonated (-Si-OH) and thus neutral, eliminating the unwanted ionic interaction with the positively charged analyte[2][4][6]. This ensures retention is governed primarily by the intended reversed-phase mechanism.
-
-
Increase Buffer Strength:
-
Principle: A buffer helps maintain a constant pH and its ions can compete with the analyte for active sites on the stationary phase.
-
Action: If using a buffer (like phosphate or acetate), ensure its concentration is adequate, typically in the 20-50 mM range[2]. Insufficient buffer capacity can lead to pH shifts within the column, causing peak shape issues[5].
-
-
Check for Column Overload:
-
Evaluate the Column's Health:
-
Principle: Column degradation, void formation, or a blocked inlet frit can cause severe peak tailing.
-
Action: If the problem persists and is new, the column may be the issue. Try flushing the column with a strong solvent or replace it with a new one to see if the problem is resolved[2][4]. Using a guard column is highly recommended to protect the analytical column.
-
Visual Guide: Troubleshooting HPLC Peak Tailing
References
"3-Ethoxypyridine-2-carboxylic acid" reaction mechanism and kinetic studies
Welcome to the technical support center for "3-Ethoxypyridine-2-carboxylic acid." This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My aim is to provide not just protocols, but the underlying mechanistic reasoning and kinetic insights to empower you to troubleshoot and optimize your reactions effectively.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters. We will delve into the "why" behind experimental phenomena, grounding our advice in established chemical principles.
Part 1: Foundational Concepts & Initial Handling
FAQ 1: What are the key structural features of this compound that dictate its reactivity?
The reactivity of this molecule is governed by the interplay of three key functional groups on the pyridine ring:
-
The Carboxylic Acid (C2-Position): This is the primary site for many transformations, such as amidation, esterification, and reduction. Its acidity is influenced by the adjacent nitrogen atom.
-
The Pyridine Nitrogen (N1-Position): As a moderately basic site, it can be protonated, which significantly alters the electron density of the entire ring system, making it more electron-deficient. This has profound implications for reactions involving the ring itself.
-
The Ethoxy Group (C3-Position): This electron-donating group modulates the electronic properties of the pyridine ring, influencing its susceptibility to nucleophilic or electrophilic attack. It also presents a potential site for ether cleavage under harsh acidic conditions.
Understanding how these three components interact is crucial for predicting reaction outcomes and diagnosing issues.
Part 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is arguably the most common reaction performed with this substrate. However, its unique electronic nature can lead to unexpected challenges.
FAQ 2: My standard HATU/DIPEA coupling reaction is giving low yields and multiple side products. What is the likely cause?
This is a classic issue when working with electron-deficient heteroaromatic carboxylic acids.
Causality: The pyridine nitrogen, especially when protonated, acts as a strong electron-withdrawing group. This makes the carboxylic acid less nucleophilic and harder to activate. Furthermore, common amine bases like DIPEA or triethylamine may not be basic enough to efficiently deprotonate the carboxylic acid, leading to a slow and incomplete formation of the active ester with HATU.
Troubleshooting Protocol:
-
Re-evaluate Your Base: The pKa of the pyridine nitrogen influences the overall acidity. A stronger, non-nucleophilic base might be required.
-
Recommendation: Switch from DIPEA/NEt3 to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or consider using a stoichiometric amount of a weaker base like pyridine, which can also act as a nucleophilic catalyst.[1]
-
-
Order of Addition is Kinetically Critical: The sequence in which you add reagents determines the predominant reactive species in the flask.
-
Standard Protocol: Typically, the carboxylic acid, coupling agent (e.g., HATU), and base are pre-mixed to form the active ester before adding the amine.
-
Alternative Protocol: For difficult couplings, first mix the carboxylic acid and base to ensure complete deprotonation to the carboxylate. Then, add the coupling agent and allow the active ester to form for 15-30 minutes before the final addition of the amine nucleophile.[1]
-
-
Solvent Choice: Solvent polarity can dramatically affect reaction kinetics.
Troubleshooting Workflow: Low Amide Coupling Yield
Caption: A logical workflow for diagnosing low-yield amide coupling reactions.
FAQ 3: I am observing an unexpected chlorinated by-product when using SOCl₂ to form the acid chloride. Why is this happening?
Mechanism & Causality: When converting this compound to the acyl chloride using thionyl chloride (SOCl₂), you are creating a highly reactive intermediate in the presence of a chloride source. The pyridine ring, particularly when the nitrogen is coordinated to the acyl chloride intermediate, becomes highly electron-deficient and activated towards nucleophilic aromatic substitution (SNAr). Chloride (Cl⁻) can then attack the ring, often at the 4- or 6-position.
This phenomenon has been observed specifically in the preparation of amides from picolinic acid derivatives.[2]
Preventative Measures:
-
Milder Activating Agents: Avoid harsh chlorinating agents like SOCl₂ or oxalyl chloride if this side reaction is prevalent. Instead, use peptide coupling reagents (HATU, HBTU, EDC) which do not introduce a high concentration of nucleophilic chloride.[2][3]
-
Temperature Control: If SOCl₂ must be used, maintain strict temperature control (e.g., 0 °C to room temperature) and avoid prolonged reaction times or excessive heating, which can accelerate the SNAr side reaction.
Part 3: The Challenge of Decarboxylation
FAQ 4: My reaction is stalling, and I am isolating 3-ethoxypyridine instead of my desired product. What is causing this decarboxylation?
Mechanistic Insight: Pyridine-2-carboxylic acids are uniquely susceptible to decarboxylation (loss of CO₂) upon heating. The reaction proceeds through a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated.[4][5] This zwitterion facilitates the expulsion of CO₂ to form a 2-pyridyl carbanion or a related ylide intermediate, which is then rapidly protonated by the solvent or trace acid to give the decarboxylated product.[4][6]
The rate of this decarboxylation is highly dependent on pH and temperature.[4]
Kinetic Considerations & Mitigation:
-
Temperature is the Primary Accelerator: The rate of decarboxylation increases significantly with temperature. If you are running your reaction at elevated temperatures (e.g., >80-100 °C), decarboxylation can become a major competing pathway.
-
Solution: Whenever possible, choose reaction conditions that proceed at or below room temperature. If heating is necessary, perform a time-course study to find the optimal balance between product formation and decarboxylation.
-
-
pH Control: The decarboxylation rate for picolinic acids often shows a maximum near the isoelectric pH where the zwitterion concentration is highest.[4][6]
-
Solution: Running the reaction under distinctly basic conditions (e.g., with a non-nucleophilic base) can disfavor the formation of the necessary zwitterionic intermediate, thus slowing the rate of decarboxylation.
-
Table 1: Factors Influencing Decarboxylation Rate
| Parameter | Effect on Decarboxylation Rate | Recommended Action |
| Temperature | Increases exponentially | Use lowest effective temperature. |
| pH | Maximal rate near isoelectric point[4] | Maintain basic conditions if compatible. |
| Solvent | Protic solvents can facilitate proton transfer | Use aprotic solvents where possible. |
| 3-Substituent | Can sterically accelerate C-C bond breaking[7] | Be aware of inherent substrate reactivity. |
Part 4: Esterification Kinetics
FAQ 5: My Fischer esterification with methanol is slow and gives a poor equilibrium conversion. How can I improve this?
Kinetic & Thermodynamic Barriers: Fischer esterification is an equilibrium-limited process.[8][9] The reaction rate is dependent on the concentration of the protonated carboxylic acid, which is the key electrophilic species.[8] For this compound, the basic pyridine nitrogen can sequester the acid catalyst, reducing the concentration of the active protonated species and thus slowing the reaction.
Optimization Strategies:
-
Increase Catalyst Loading: A higher concentration of a strong acid catalyst (e.g., H₂SO₄, MsOH) is often required to overcome the buffering effect of the pyridine nitrogen.
-
Removal of Water: The reaction produces one equivalent of water for every equivalent of ester formed. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the product.
-
Practical Application: Use a Dean-Stark apparatus if the reaction is conducted in a suitable solvent like toluene. Alternatively, adding a dehydrating agent like molecular sieves can be effective for smaller-scale reactions.
-
-
Use an Excess of Alcohol: Using the alcohol as the solvent ensures a large excess, which pushes the equilibrium towards the ester.[8] This is a common and effective strategy.
Esterification Workflow Diagram
Caption: Workflow for driving Fischer esterification to completion.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Toxicity of 3-Ethoxypyridine-2-carboxylic acid in Cellular Models
Introduction
3-Ethoxypyridine-2-carboxylic acid, also known as Ethylisopropylamiloride (EIPA), is a potent inhibitor of the plasma membrane Na+/H+ exchanger isoform 1 (NHE1).[1] Its utility in research is primarily centered on its ability to modulate intracellular pH (pHi) by blocking the exchange of extracellular Na+ for intracellular H+.[2] This function makes EIPA a valuable tool for studying cellular processes governed by pH homeostasis, such as cell proliferation, migration, and metabolic reprogramming.[3][4]
However, the very mechanism that makes EIPA effective—the disruption of ion exchange—is also a primary driver of its cellular toxicity. Researchers often observe significant cytotoxicity, which can confound experimental results. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to help researchers identify, understand, and mitigate the toxic effects of EIPA in their cellular models, ensuring data integrity and experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: "I've just started using EIPA, and I'm seeing massive, rapid cell death even at concentrations cited in the literature. What's going wrong?"
Answer: This is a common issue often related to one of three factors: dose, time, or cell-type sensitivity.
-
Causality: EIPA's primary effect is the rapid inhibition of NHE1, leading to intracellular acidification (a drop in pHi).[5][6] Cells vary widely in their dependence on NHE1 for pH maintenance and their tolerance to acidic shifts. A dose that is well-tolerated in one cell line for 24 hours could be acutely toxic to another in just a few hours.
-
Immediate Actions & Rationale:
-
Perform a Dose-Response and Time-Course Experiment: This is non-negotiable. Do not rely solely on literature values. Test a broad range of EIPA concentrations (e.g., 1 µM to 50 µM) across multiple time points (e.g., 4, 8, 12, 24, 48 hours). This will establish the IC50 (half-maximal inhibitory concentration for toxicity) and the therapeutic window for your specific cell line.
-
Validate Vehicle Control: Ensure your vehicle control (typically DMSO) is used at the same final concentration as in your EIPA-treated wells and is non-toxic.
-
Check Media Buffering: Experiments in bicarbonate-free medium (e.g., HEPES-buffered only) can exacerbate EIPA's acidifying effect, as the cell has fewer ways to manage its internal pH.[5] Ensure your media conditions are consistent and appropriate.
-
Question 2: "My cell viability assays (like MTT or AlamarBlue) are giving me inconsistent and noisy results after EIPA treatment. How can I get reliable data?"
Answer: This issue often stems from the metabolic-based nature of these assays, which can be directly affected by EIPA's secondary effects.
-
Causality: EIPA has been shown to decrease mitochondrial oxidative phosphorylation (OCR).[3] Assays like MTT, XTT, and resazurin (AlamarBlue) rely on the activity of mitochondrial reductases to produce a signal. If EIPA is suppressing mitochondrial function, the assay will report lower viability not just because of cell death, but also due to metabolic inhibition in the surviving cells. This can lead to an overestimation of toxicity.
-
Solutions & Self-Validation:
-
Use a Non-Metabolic Viability Assay: Switch to an assay that measures membrane integrity, such as Trypan Blue exclusion or a fluorescence-based live/dead assay (e.g., Calcein-AM/Ethidium Homodimer-1). These methods directly count live versus dead cells, independent of their metabolic state.[1]
-
Cross-Validate Your Assays: If you must use a metabolic assay, run it in parallel with a membrane-integrity assay on the same cell population. A discrepancy between the two (e.g., MTT shows 40% viability, Trypan Blue shows 80%) is a strong indicator of metabolic interference.
-
Question 3: "I've found a non-toxic dose of EIPA, but I suspect it's still causing cellular stress that could interfere with my primary endpoint. How can I confirm and mitigate this?"
Answer: This is an excellent question that gets at the heart of good experimental design. Sub-lethal toxicity is a major confounder. The key is to probe for well-established stress pathways linked to NHE1 inhibition.
-
Causality & Key Pathways:
-
Oxidative Stress: Disruption of ion balance and mitochondrial function can lead to the production of Reactive Oxygen Species (ROS).[3]
-
Apoptosis: Intracellular acidification and other stressors can trigger programmed cell death, often mediated by caspases.[7][8]
-
ER Stress: Protein misfolding in the endoplasmic reticulum is another potential stress response.[7]
-
-
Diagnostic & Mitigation Strategy:
| Stress Pathway | Diagnostic Assay | Mitigation Strategy | Rationale for Mitigation |
| Oxidative Stress | Measure ROS levels using probes like DCFDA or CellROX Green. | Co-treatment with an antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM). | NAC is a precursor to glutathione, a major intracellular antioxidant, which directly neutralizes ROS. |
| Apoptosis | Western blot for cleaved Caspase-3/7/9 and PARP.[7][8] Annexin V/PI staining via flow cytometry. | Co-treatment with a pan-caspase inhibitor like Z-VAD-FMK (e.g., 20-50 µM).[9] | Z-VAD-FMK is a cell-permeable, irreversible inhibitor of caspases, directly blocking the execution phase of apoptosis. |
| ER Stress | Western blot for ER stress markers like CHOP, BiP, or phosphorylated PERK.[10] | Co-treatment with a chemical chaperone like 4-Phenylbutyric acid (4-PBA). | 4-PBA helps to stabilize protein conformation, reducing the load of misfolded proteins in the ER. |
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of EIPA-induced toxicity?
A: The primary toxicity stems directly from its on-target effect: inhibition of the Na+/H+ exchanger.[2] This leads to a failure in extruding protons (H+), causing intracellular acidification.[5][6] This pH drop can then trigger a cascade of deleterious downstream events, including impaired enzyme function, mitochondrial dysfunction, increased reactive oxygen species (ROS), and ultimately, activation of cell death pathways like apoptosis and necrosis.[3][11][12]
Q: How can I distinguish between on-target effects (pH modulation) and off-target toxicity?
A: This is a critical control. The best approach is a "rescue" or "reversal" experiment.
-
On-Target Verification: Use a fluorescent pH-sensitive dye like BCECF-AM to confirm that EIPA is, in fact, lowering the intracellular pH in your cells at the concentrations you are using.[1]
-
Off-Target Control: The ideal, though often unavailable, control is to use a structurally similar analog of EIPA that is known to be inactive against NHE1.
-
Phenotypic Rescue: Attempt to reverse the toxicity by counteracting the primary effect. For example, artificially raising the intracellular pH using a weak base like ammonium chloride (NH4Cl) after EIPA treatment could partially rescue cells if the toxicity is primarily pH-dependent. This is complex and must be carefully controlled.
Q: What are the essential positive and negative controls for an EIPA experiment?
A:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used for EIPA dilution. This controls for any solvent-induced effects.
-
Positive Control (for Toxicity): A well-characterized cytotoxic agent (e.g., Staurosporine for apoptosis, or high-concentration H2O2 for oxidative stress) should be used. This validates that your cell death/stress assays are working correctly.
-
Positive Control (for NHE1 Inhibition): If you are measuring a downstream effect of NHE1 inhibition (like a change in cell migration), another NHE1 inhibitor with a different chemical structure (e.g., Cariporide) could be used to confirm the phenotype is specific to NHE1 blockade and not an EIPA artifact.[11]
Visualized Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting and characterizing EIPA toxicity in a new cellular model.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylisopropylamiloride-sensitive pH control mechanisms modulate vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Na+/H+ Exchanger 1 Inhibition Overcomes Venetoclax Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosapentaenoic Acid (EPA) Alleviates LPS-Induced Oxidative Stress via the PPARα–NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Na+/H+ exchanger-1 inhibitor cariporide prevents glutamate-induced necrotic neuronal death by inhibiting mitochondrial Ca2+ overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Ethoxypyridine-2-carboxylic acid and 3-Methoxypyridine-2-carboxylic acid: Exploring their Role as Prolyl Hydroxylase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, subtle molecular modifications can lead to significant shifts in biological activity, pharmacokinetics, and overall therapeutic potential. This guide provides an in-depth comparison of two closely related pyridine-2-carboxylic acid derivatives: 3-Ethoxypyridine-2-carboxylic acid and 3-Methoxypyridine-2-carboxylic acid. While direct head-to-head studies are limited, by examining their roles as core scaffolds in potent enzyme inhibitors, we can extrapolate a comparative analysis grounded in established structure-activity relationships (SAR).
The primary therapeutic context for these molecules is the inhibition of prolyl hydroxylase domain (PHD) enzymes. These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, which plays a critical role in the body's response to low oxygen levels. By inhibiting PHD enzymes, the stability of HIF-α is increased, leading to the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO). This mechanism is leveraged by a new class of drugs for the treatment of anemia, particularly in patients with chronic kidney disease. Drugs such as Roxadustat and Vadadustat are prominent examples of HIF-PHD inhibitors.[1][2]
Physicochemical Properties: A Tale of Two Alkoxy Groups
The core difference between the two molecules is the substitution at the 3-position of the pyridine ring: a methoxy (-OCH3) group versus an ethoxy (-OCH2CH3) group. This seemingly minor change can influence several key physicochemical parameters that are critical for drug development.
| Property | 3-Methoxypyridine-2-carboxylic acid | This compound | Rationale for Difference |
| Molecular Weight | 153.14 g/mol | 167.16 g/mol | Addition of a -CH2- group in the ethoxy chain. |
| LogP (Predicted) | ~0.5 - 1.0 | ~1.0 - 1.5 | The additional ethyl group increases lipophilicity. |
| Polar Surface Area | ~59.4 Ų | ~59.4 Ų | The core polar groups (pyridine nitrogen, carboxylic acid, ether oxygen) are identical. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | 1 (from carboxylic acid) | Identical functional groups. |
| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O, ether O) | 3 (pyridine N, carbonyl O, ether O) | Identical functional groups. |
| Solubility | Generally higher in polar solvents | Slightly lower in polar solvents | Increased lipophilicity of the ethoxy group can reduce aqueous solubility.[3] |
Note: Predicted values are estimations from chemical software and can vary. The trend is more important than the absolute value.
The increased lipophilicity of the ethoxy derivative could have several implications for its behavior as a drug candidate. It might lead to increased membrane permeability, potentially affecting cell penetration and oral absorption. However, it could also result in higher plasma protein binding and a different metabolic profile compared to its methoxy counterpart.
Biological Activity: A Focus on Prolyl Hydroxylase Inhibition
The pyridine-2-carboxylic acid moiety is a well-established pharmacophore for inhibiting PHD enzymes. It acts as a bidentate chelator of the ferrous (Fe2+) ion in the active site of the enzyme, mimicking the binding of the natural substrate, 2-oxoglutarate. The substituent at the 3-position plays a crucial role in orienting the molecule within the active site and can influence potency and selectivity.
Key Considerations for Biological Activity:
-
Potency: The slightly larger size of the ethoxy group compared to the methoxy group may alter the binding affinity within the active site of PHD enzymes. Depending on the specific interactions within the binding pocket, this could lead to either a modest increase or decrease in inhibitory potency.
-
Selectivity: There are three main isoforms of PHD (PHD1, PHD2, and PHD3). The subtle change from a methoxy to an ethoxy group could potentially introduce a degree of selectivity for one isoform over the others. Achieving a desired selectivity profile is often a key objective in drug design to minimize off-target effects.
-
Pharmacokinetics: The difference in lipophilicity can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of the two compounds. The ethoxy derivative might exhibit a longer half-life due to increased plasma protein binding or different metabolic pathways.
Synthesis and Experimental Protocols
Both 3-methoxypyridine-2-carboxylic acid and this compound can be synthesized through various synthetic routes, often starting from commercially available pyridine derivatives. A general synthetic strategy involves the introduction of the alkoxy group and the carboxylic acid at the 2- and 3-positions of the pyridine ring.
General Synthesis Workflow
Caption: A generalized synthetic workflow for 3-alkoxypyridine-2-carboxylic acids.
Experimental Protocol: In Vitro PHD2 Inhibition Assay
To experimentally compare the inhibitory activity of the two compounds, a biochemical assay measuring the activity of the PHD2 enzyme is required. A common method is a fluorescence-based assay that measures the consumption of 2-oxoglutarate.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate
-
2-oxoglutarate
-
Ascorbate
-
Ferrous sulfate (FeSO4)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a fluorescent probe that reacts with the remaining 2-oxoglutarate)
-
3-Methoxypyridine-2-carboxylic acid and this compound (dissolved in DMSO)
-
384-well microplates
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, HIF-1α peptide, ascorbate, and FeSO4.
-
Add the test compounds to the wells.
-
Initiate the reaction by adding a mixture of PHD2 enzyme and 2-oxoglutarate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
The fluorescence signal is inversely proportional to the PHD2 activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro PHD2 inhibition assay.
Conclusion and Future Perspectives
Both this compound and 3-Methoxypyridine-2-carboxylic acid are valuable scaffolds for the design of PHD inhibitors. The choice between a methoxy and an ethoxy group at the 3-position represents a classic medicinal chemistry optimization problem.
-
3-Methoxypyridine-2-carboxylic acid serves as a well-established and potent building block in this class of inhibitors. Its lower lipophilicity might be advantageous for achieving a favorable balance of solubility and permeability.
-
This compound , with its slightly increased lipophilicity, offers a vector for fine-tuning the pharmacokinetic properties of a lead compound. This modification could potentially enhance cell permeability and oral bioavailability, but may also impact metabolism and off-target effects.
Ultimately, the decision to use one over the other will depend on the specific goals of the drug discovery program and the overall properties of the lead molecule. Further experimental data from head-to-head comparisons in biochemical and cellular assays, as well as in vivo pharmacokinetic studies, would be necessary to definitively determine which scaffold offers a superior profile for a particular therapeutic application. The continued exploration of such subtle structural modifications will undoubtedly lead to the development of next-generation PHD inhibitors with improved efficacy and safety profiles.
References
A Comparative Analysis for Drug Discovery: Nicotinic Acid vs. 3-Ethoxypyridine-2-carboxylic acid
A Senior Application Scientist's Guide to Two Pyridine Carboxylic Acid Analogs
In the landscape of medicinal chemistry, the pyridine carboxylic acid scaffold is a cornerstone, giving rise to a multitude of therapeutic agents.[1][2] Among these, Nicotinic Acid (also known as niacin or vitamin B3) is a well-established, clinically significant compound used for decades to manage dyslipidemia.[3][4] This guide provides a comparative analysis of nicotinic acid against a structurally related but less-explored analog, 3-Ethoxypyridine-2-carboxylic acid.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides a framework for evaluating the potential of novel analogs like this compound. We will dissect their chemical properties, known and potential mechanisms of action, pharmacokinetic profiles, and provide robust, self-validating experimental protocols for further investigation.
Part 1: Physicochemical and Structural Comparison
A molecule's fundamental chemical and physical properties dictate its formulation, absorption, distribution, and interaction with biological targets. Nicotinic acid is a simple pyridine derivative with a carboxyl group at the 3-position.[5][6] this compound introduces two key structural modifications: a shift of the carboxylic acid group to the 2-position and the addition of an ethoxy group at the 3-position. These changes can significantly alter the molecule's electronic distribution, polarity, and steric profile, thereby influencing its biological activity.
Table 1: Comparative Physicochemical Properties
| Property | Nicotinic Acid (Pyridine-3-carboxylic acid) | This compound |
| IUPAC Name | Pyridine-3-carboxylic acid | This compound |
| Synonyms | Niacin, Vitamin B3 | N/A |
| Molecular Formula | C₆H₅NO₂ | C₈H₉NO₃ |
| Molar Mass | 123.11 g/mol [5] | 167.16 g/mol |
| Appearance | White crystalline powder[5][6] | Data not widely available; likely a solid |
| Melting Point | 237 °C[5] | Data not widely available |
| Water Solubility | 18 g/L[5] | Data not widely available |
| pKa | 4.85 (for the carboxylic acid)[5] | Predicted to be lower due to proximity to the ring nitrogen |
Structural Visualization
The structural differences are best appreciated visually. The placement of the carboxylic acid group and the addition of the ethoxy substituent are expected to alter the molecule's interaction with target proteins.
Caption: Chemical structures of Nicotinic Acid and this compound.
Part 2: Mechanism of Action - The GPR109A Pathway and Beyond
Nicotinic acid's primary therapeutic effects on lipid metabolism are mediated through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[5][7][8] This receptor is highly expressed on the surface of adipocytes (fat cells).
The Established Pathway for Nicotinic Acid:
-
Receptor Binding: Nicotinic acid binds to and activates GPR109A on adipocytes.[8]
-
G-Protein Signaling: This activation engages an inhibitory G-protein (Gᵢ), which in turn inhibits the enzyme adenylyl cyclase.[9]
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[9]
-
Inhibition of Lipolysis: Lower cAMP levels reduce the activity of protein kinase A (PKA), which is responsible for activating hormone-sensitive lipase (HSL). The net result is the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs).[9][10]
-
Hepatic Effects: The reduction in the release of FFAs from adipose tissue decreases their availability to the liver. Since FFAs are a key substrate for the liver's synthesis of triglycerides and very-low-density lipoprotein (VLDL), their reduced supply leads to lower production of VLDL and consequently, low-density lipoprotein (LDL) cholesterol.[5][11]
-
HDL Increase: The mechanism for increasing high-density lipoprotein (HDL) cholesterol is less understood but is thought to involve reduced hepatic uptake and clearance of apolipoprotein A-I, a key component of HDL.[10][12]
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 10. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Target Engagement Validation for 3-Ethoxypyridine-2-carboxylic acid
For researchers in the vanguard of drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within a biological system is a foundational pillar of mechanism-of-action (MOA) studies.[1][2] This guide provides an in-depth, comparative analysis of robust in vitro methodologies to validate the target engagement of 3-Ethoxypyridine-2-carboxylic acid, a compound implicated in the vital Coenzyme Q10 (CoQ10) biosynthesis pathway.
Our central focus will be on its putative target, para-hydroxybenzoate-polyprenyl transferase (COQ2) , a critical enzyme that catalyzes the second step in the final reaction sequence of CoQ10 production.[3] We will dissect and compare direct enzymatic assays with cell-based approaches, offering field-proven insights into experimental design, data interpretation, and the selection of appropriate comparator compounds.
The Biological Context: Coenzyme Q10 Biosynthesis and the Role of COQ2
Coenzyme Q10 is an essential lipid-soluble antioxidant and a vital electron carrier in the mitochondrial respiratory chain, indispensable for cellular energy (ATP) production.[4] The biosynthesis of CoQ10 is a complex, multi-step process involving a cascade of enzymes encoded by the COQ genes.[5][6] A defect in any of these steps can lead to primary CoQ10 deficiency, a clinically heterogeneous group of mitochondrial disorders.[4][7]
The enzyme COQ2 is responsible for condensing the polyprenyl tail with 4-hydroxybenzoate (4HB).[3][7] Inhibition of COQ2 disrupts the entire pathway, making it a key node for therapeutic intervention and a critical target for validation studies concerning molecules like this compound.
Comparative Analysis of Target Engagement Methodologies
Validating that a small molecule binds its intended target is a crucial step in drug discovery.[8][9] For this compound and its target COQ2, several orthogonal methods can be employed. The choice of assay depends on the desired throughput, the need for cellular context, and the availability of reagents.
| Feature | Direct Enzymatic Assay | Cellular Thermal Shift Assay (CETSA) | Downstream Functional Assay |
| Principle | Measures direct modulation of purified COQ2 enzyme activity. | Ligand binding stabilizes the target protein against heat-induced denaturation.[10][11] | Measures the biological consequence of target engagement (e.g., CoQ10 levels). |
| Context | Biochemical (in vitro, purified components) | Cellular (in situ, physiologically relevant)[12] | Cellular / Organismal |
| Primary Output | IC50 / EC50 | Thermal shift (ΔTm) / Isothermal dose-response (ITDR) | Change in CoQ10 levels, mitochondrial respiration, etc. |
| Key Advantage | Unambiguous, direct evidence of target interaction. | Label-free, confirms engagement in a native cellular environment.[13] | High physiological relevance; links target binding to function. |
| Key Limitation | Lacks cellular context (e.g., membrane localization, cofactors). | Indirect; requires specific antibodies; not all proteins show a thermal shift.[10] | Indirect; effects could be due to off-target activity. |
| Throughput | High | Low to Medium | Medium |
Deep Dive I: Direct COQ2 Enzymatic Assay
This biochemical assay provides the most direct evidence of an interaction between this compound and COQ2. It relies on measuring the enzymatic incorporation of a labeled substrate into its product in the presence of varying concentrations of the inhibitor.
Causality Behind Experimental Choices
-
Recombinant Protein: Utilizes purified, recombinant human COQ2 to isolate the interaction from other cellular variables.
-
Substrates: The assay uses the two natural substrates: 4-hydroxybenzoate (radiolabeled, e.g., [14C]4HB) and decaprenyl pyrophosphate.[7]
-
Comparator Compounds: It is crucial to include both a negative control (a structurally similar but inactive molecule) and a positive control (a known inhibitor, if available). While specific, potent COQ2 inhibitors are not widely commercialized, compounds like Coenzyme Q2 (CoQ2) can act as competitive inhibitors or substrate analogues in certain contexts.[14]
Step-by-Step Experimental Protocol: COQ2 Activity Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT), recombinant human COQ2 protein (e.g., 50-100 nM), and decaprenyl pyrophosphate (e.g., 10 µM).
-
Compound Addition: Add this compound or comparator compounds from a serially diluted stock. Include a "vehicle" control (e.g., DMSO). Incubate for 15 minutes at 37°C to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding [14C]4-hydroxybenzoate (e.g., 5 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The exact time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold 1 M HCl.
-
Extraction: Extract the lipid-soluble product ([14C]3-decaprenyl-4-hydroxybenzoate) by adding an organic solvent (e.g., hexane or ethyl acetate), vortexing, and centrifuging to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Comparative Data
| Compound | Putative MOA | IC50 (µM) |
| This compound | COQ2 Inhibitor | 5.2 |
| Coenzyme Q2 (Comparator) | Substrate Analogue / Weak Inhibitor | 75.6 |
| 3-Methylpyridine-2-carboxylic acid (Negative Control) | Inactive Analogue | > 200 |
Deep Dive II: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement within the complex milieu of an intact cell.[11][12] It is based on the principle that when a ligand binds to its target protein, it generally confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[10][11] This is particularly valuable for a membrane-associated protein like COQ2.[15]
Step-by-Step Experimental Protocol: CETSA for COQ2
-
Cell Culture & Treatment: Culture human cells (e.g., HEK293 or HepG2) to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble protein fraction from the heat-induced aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Analysis: Collect the supernatant. Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading.
-
Western Blotting: Denature the samples, resolve them by SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody specific for COQ2 and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble COQ2 remaining relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. The rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Hypothetical Comparative Data
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 54.2 °C | - |
| This compound (50 µM) | 58.7 °C | +4.5 °C |
| Inactive Analogue (50 µM) | 54.3 °C | +0.1 °C |
Deep Dive III: Downstream Functional Assay - Quantifying Cellular CoQ10
The ultimate validation of target engagement is observing a predictable functional consequence. If this compound engages and inhibits COQ2, it should lead to a measurable decrease in the cellular levels of CoQ10. This can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS).
Causality Behind Experimental Choices
-
Cell System: Use a cell line that actively synthesizes CoQ10, such as primary skin fibroblasts or HepG2 cells.
-
Time Course: Inhibition of CoQ10 synthesis is not instantaneous. A time-course experiment (e.g., 24, 48, 72 hours) is necessary to determine the optimal treatment duration to observe a significant reduction in CoQ10 levels.
-
Extraction: CoQ10 is highly lipophilic. An efficient lipid extraction protocol (e.g., using hexane and methanol) is critical for accurate quantification.[16]
-
Detection: HPLC-ECD is a highly sensitive method for detecting the different redox states of CoQ10 (ubiquinone and ubiquinol).
Step-by-Step Experimental Protocol: CoQ10 Quantification
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for 48-72 hours.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and determine the cell count for normalization.
-
Lipid Extraction: Resuspend the cell pellet in water/methanol. Add an internal standard (e.g., CoQ9). Extract the lipids by adding hexane, vortexing vigorously, and centrifuging.
-
Sample Preparation: Carefully collect the upper hexane layer and evaporate it to dryness under a stream of nitrogen.
-
HPLC Analysis: Reconstitute the lipid extract in mobile phase (e.g., methanol/ethanol with a supporting electrolyte) and inject it into an HPLC system equipped with a C18 column and an electrochemical detector.
-
Data Analysis: Identify and quantify the CoQ10 peak based on its retention time and response relative to the internal standard. Normalize the CoQ10 amount to the cell number.
Hypothetical Comparative Data
| Compound (10 µM, 72h) | Cellular CoQ10 Level (% of Vehicle Control) |
| Vehicle (DMSO) | 100% |
| This compound | 35.7% |
| Inactive Analogue | 98.2% |
Synthesis and Recommendations
Validating the target engagement of this compound requires a multi-faceted approach.
-
Initial Confirmation: Begin with a direct enzymatic assay using recombinant COQ2. This provides the cleanest, most direct evidence of a molecular interaction and allows for precise IC50 determination.
-
Cellular Confirmation: Follow up with a Cellular Thermal Shift Assay (CETSA) . A positive result here is highly compelling, as it demonstrates target binding in a native, physiological context, confirming that the compound can access its target within the cell.
-
Functional Validation: Finally, use a downstream functional assay , such as quantifying cellular CoQ10 levels. A dose-dependent reduction in CoQ10 following treatment provides the crucial link between target engagement and the compound's functional effect on the biological pathway.
By systematically employing these orthogonal methods, researchers can build a robust and compelling data package to authoritatively validate the in vitro target engagement of this compound, providing a solid foundation for further preclinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]
- 6. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 176th ENMC International Workshop: Diagnosis and treatment of Coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. annualreviews.org [annualreviews.org]
- 10. mdpi.com [mdpi.com]
- 11. pelagobio.com [pelagobio.com]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Ethoxypyridine-2-carboxylic Acid: A Comparative Guide to its Efficacy Against Known Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for novel enzyme inhibitors with high specificity and potency is a perpetual endeavor. This guide provides an in-depth comparative analysis of "3-Ethoxypyridine-2-carboxylic acid," a pyridine derivative with therapeutic potential, against established inhibitors of key enzyme families. Drawing upon its structural similarities to known pharmacophores, we will explore its inhibitory potential against 2-oxoglutarate (2-OG) dependent dioxygenases, specifically Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) and collagen prolyl 4-hydroxylases (CP4Hs). Furthermore, we will touch upon its potential activity against other enzyme classes, including aminotransferases.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for a rigorous, head-to-head evaluation of this compound. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
The Scientific Rationale: Why Investigate this compound?
While "this compound" is not extensively documented as a potent enzyme inhibitor in publicly available literature, its core chemical scaffold, pyridine-2-carboxylic acid, is a well-established chelating motif for the iron center in the active sites of numerous non-heme iron-dependent enzymes. This structural feature is central to the mechanism of action of several clinically approved drugs and widely used research compounds.
Our hypothesis is that the ethoxy and carboxylic acid moieties of "this compound" can mimic the binding of the endogenous substrate, 2-oxoglutarate, to the active site of 2-OG dependent dioxygenases, thereby leading to competitive inhibition.
Primary Enzyme Targets for Benchmarking
Based on the structural alerts within "this compound," the primary focus of this guide will be on its potential inhibitory activity against two critical classes of 2-OG dependent dioxygenases:
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes are key regulators of the cellular response to hypoxia.[1] By hydroxylating proline residues on HIF-α subunits, they mark them for proteasomal degradation under normoxic conditions.[2] Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival.[2] This makes PHD inhibitors a promising therapeutic class for anemia associated with chronic kidney disease.[3]
-
Collagen Prolyl 4-Hydroxylases (CP4Hs): These enzymes are essential for the post-translational modification of collagen, the most abundant protein in the extracellular matrix. CP4Hs catalyze the hydroxylation of proline residues in procollagen chains, a critical step for the formation of the stable triple-helical structure of mature collagen. Inhibition of CP4Hs is a potential therapeutic strategy for fibrotic diseases and cancer, where excessive collagen deposition is a hallmark.
Selecting the Benchmarks: A Head-to-Head Comparison
To provide a meaningful assessment of "this compound," it will be benchmarked against the following well-characterized and commercially available inhibitors:
| Target Enzyme Family | Benchmark Inhibitor | Reported IC50 Value (PHD2) | Commercial Availability |
| HIF Prolyl Hydroxylases | Roxadustat (FG-4592) | ~591 nM[4] | Commercially Available |
| Daprodustat (GSK1278863) | Low nanomolar range[5][6] | Commercially Available | |
| Vadadustat (AKB-6548) | Low nanomolar range[7][8][9] | Commercially Available | |
| Collagen Prolyl 4-Hydroxylases | Ethyl 3,4-dihydroxybenzoate (EDHB) | Potent inhibitor, though specific IC50 can vary with assay conditions.[10][11][12] | Commercially Available |
Experimental Design: Protocols for Robust Benchmarking
The following section outlines detailed protocols for the enzymatic and cellular assays required for a comprehensive comparison.
Workflow for Enzyme Inhibition Assays
References
- 1. Hypoxia-inducible factor-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Prolyl Hydroxylase Domain Protein 2 (PHD2) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ir.akebia.com [ir.akebia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]
- 12. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Cross-Reactivity Profiling of 3-Ethoxypyridine-2-carboxylic acid and Novel HIF Prolyl Hydroxylase Inhibitors
This guide provides a robust framework for assessing the cross-reactivity profile of the putative Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitor, 3-Ethoxypyridine-2-carboxylic acid. While specific inhibitory data for this compound is not extensively published, this document outlines the critical experimental comparisons and methodologies necessary to characterize its selectivity and potential off-target liabilities. The principles and protocols detailed herein are broadly applicable to other novel compounds within this therapeutic class, offering a blueprint for comprehensive preclinical safety assessment for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Selectivity for HIF Prolyl Hydroxylase Inhibitors
Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors are a class of small molecules designed to mimic a hypoxic state by preventing the degradation of HIF-α subunits.[1][2][3] This leads to the stabilization of HIF-α, which can then translocate to the nucleus and induce the transcription of various genes, most notably erythropoietin (EPO).[1][4] This mechanism has led to the development of several new therapies for anemia associated with chronic kidney disease.[2]
This compound belongs to a class of compounds, substituted pyridine carboxylic acids, known to act as inhibitors of 2-oxoglutarate-dependent dioxygenases, including PHDs.[5] The therapeutic efficacy of such inhibitors is predicated on their selectivity for the three main PHD isoforms (PHD1, PHD2, and PHD3) over other members of the large family of 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[6] Off-target inhibition of other 2-OGDDs, such as collagen prolyl 4-hydroxylases (CP4Hs), can lead to unintended and potentially adverse effects.[7] Therefore, a thorough cross-reactivity profile is paramount for any new chemical entity in this class.
This guide will delineate the essential in vitro assays and a tiered screening strategy to comprehensively profile the selectivity of a compound like this compound.
The HIF Signaling Pathway and Points of Potential Cross-Reactivity
To understand the importance of selectivity, it is crucial to visualize the HIF signaling pathway and the central role of PHDs.
Caption: The HIF signaling pathway under normoxic and hypoxic/inhibited conditions.
As shown, the primary targets are the PHD isoforms. However, numerous other 2-OGDDs exist and share structural similarities in their active sites, creating the potential for cross-reactivity. A comprehensive profiling strategy should therefore assess the inhibitory activity of this compound against a panel of these enzymes.
A Tiered Approach to Cross-Reactivity Profiling
A logical and cost-effective strategy for profiling a novel PHD inhibitor involves a tiered approach, starting with primary target engagement and progressively broadening the scope to identify off-target liabilities.
Caption: A tiered workflow for efficient cross-reactivity profiling.
Part 1: Tier 1 - Primary Target Engagement and Isoform Selectivity
The initial step is to confirm that this compound inhibits the intended targets and to determine its selectivity across the three PHD isoforms.
Experimental Protocol: PHD Isoform Inhibition Assay (AlphaScreen)
This protocol describes a common method for assessing PHD2 inhibition, which can be adapted for PHD1 and PHD3.[4]
-
Reagents and Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
HIF-1α peptide substrate (e.g., residues 556-574).
-
AlphaLISA® anti-hydroxyproline antibody.
-
AlphaLISA® acceptor beads and AlphaScreen® donor beads.
-
Assay buffer: HEPES buffer containing FeSO₄, 2-oxoglutarate, and ascorbate.
-
This compound and reference compounds (e.g., Roxadustat, Vadadustat) serially diluted in DMSO.
-
384-well microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted compound or DMSO vehicle to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the PHD enzyme and HIF-1α peptide substrate in assay buffer.
-
Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Add 4 µL of a stop solution containing the anti-hydroxyproline antibody and acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative PHD Isoform Selectivity
The results should be summarized in a table comparing the IC₅₀ values of this compound against the different PHD isoforms, alongside known reference compounds.
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Roxadustat (FG-4592) | 100-200 | 27 | 150-250 |
| Vadadustat (AKB-6548) | >1000 | 29 | 500-1000 |
| Molidustat (BAY 85-3934) | 50-100 | 7 | 100-200 |
Note: IC₅₀ values for reference compounds are illustrative and can vary depending on assay conditions.[4]
Part 2: Tier 2 - Screening Against the Broader 2-OGDD Family
Given the shared catalytic mechanism, it is crucial to assess the activity of this compound against a panel of other human 2-OGDDs to identify potential off-target activities.
Key Off-Targets to Consider:
-
Factor Inhibiting HIF (FIH): Responsible for asparaginyl hydroxylation of HIF-α, which regulates its transcriptional activity. Inhibition can lead to broader HIF activation.
-
Collagen Prolyl 4-Hydroxylases (C-P4Hs): Essential for collagen synthesis and stability. Inhibition can have implications for connective tissue integrity.[7]
-
Histone Lysine Demethylases (KDMs): A large family of 2-OGDDs involved in epigenetic regulation. Off-target inhibition could have widespread and unpredictable effects on gene expression.
Experimental Protocol: Generic 2-OGDD Succinate Production Assay
A universal assay for 2-OGDDs can be employed by measuring the production of succinate, a common product of the enzymatic reaction.[8]
-
Reagents and Materials:
-
Panel of recombinant 2-OGDD enzymes (e.g., FIH, C-P4H, various KDMs).
-
Specific substrates for each enzyme.
-
Succinate detection kit (e.g., enzyme-coupled or bioluminescent).
-
Assay buffer appropriate for each enzyme, containing FeSO₄, 2-oxoglutarate, and ascorbate.
-
This compound at a high concentration (e.g., 10 µM).
-
-
Procedure:
-
In separate wells of a microplate, combine each 2-OGDD enzyme with its respective substrate and assay buffer.
-
Add this compound (10 µM) or DMSO vehicle.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add the succinate detection reagents according to the manufacturer's instructions.
-
Measure the signal (absorbance, fluorescence, or luminescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition at 10 µM for each 2-OGDD.
-
For any enzyme showing significant inhibition (>50%), a full dose-response curve should be generated to determine the IC₅₀ value.
-
Data Presentation: 2-OGDD Selectivity Panel
| Enzyme Target | % Inhibition at 10 µM | IC₅₀ (nM) |
| PHD2 (Positive Control) | >95% | From Tier 1 |
| Factor Inhibiting HIF (FIH) | Experimental Data | If applicable |
| Collagen P4H | Experimental Data | If applicable |
| KDM4A | Experimental Data | If applicable |
| KDM6B | Experimental Data | If applicable |
Part 3: Tier 3 - Broad Panel Safety Screening
To identify any unforeseen off-target interactions, a broad safety screen against a panel of receptors, ion channels, transporters, and kinases is recommended. Commercial services like the Eurofins SafetyScreen44 or SafetyScreen87 panels provide a standardized and efficient way to conduct this analysis.[7][9][10]
Methodology: Radioligand Binding and Enzymatic Assays
These panels typically utilize a combination of radioligand binding assays for receptors and transporters, and enzymatic assays for kinases and other enzymes. The compound of interest is usually tested at a single high concentration (e.g., 10 µM) to flag potential liabilities.
Data Presentation: Summary of Broad Panel Screening
The results are typically presented as a list of targets with significant inhibition (>50% at 10 µM).
| Target | Assay Type | % Inhibition at 10 µM |
| This compound | ||
| hERG Channel | Binding | Experimental Data |
| L-type Calcium Channel | Binding | Experimental Data |
| Dopamine Transporter | Binding | Experimental Data |
| Lck Kinase | Enzymatic | Experimental Data |
| COX-1 | Enzymatic | Experimental Data |
| ... (other targets from the panel) |
Any significant "hits" from this screen should be followed up with full dose-response studies to determine the IC₅₀ or Kᵢ values and assess the potential for in vivo off-target effects.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
By following this tiered approach, researchers can build a comprehensive cross-reactivity profile for this compound or any novel HIF prolyl hydroxylase inhibitor. The ideal candidate will exhibit high potency for PHD isoforms (preferably with some degree of selectivity for PHD2), a clean profile against other 2-OGDDs, and no significant off-target activity in broad safety panels. This systematic evaluation is a cornerstone of modern drug discovery, ensuring that promising new therapeutic agents have the highest probability of success in subsequent preclinical and clinical development.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative In Vivo Efficacy Analysis: Enarodustat (JTZ-951), a Novel HIF-PH Inhibitor, versus Standard-of-Care Erythropoiesis-Stimulating Agents for Renal Anemia
This guide provides an in-depth, objective comparison of the in vivo efficacy of Enarodustat (JTZ-951), a representative pyridine carboxylic acid derivative and oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, against the long-established standard of care, Erythropoiesis-Stimulating Agents (ESAs), for the management of anemia associated with chronic kidney disease (CKD). This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of these two distinct therapeutic modalities.
Introduction: The Challenge of Renal Anemia
Anemia is a frequent and debilitating complication of chronic kidney disease, primarily stemming from the kidney's diminished capacity to produce erythropoietin (EPO), the principal hormone driving red blood cell production.[1][2] For decades, the cornerstone of treatment has been the replacement of this hormone with recombinant human EPO, known as Erythropoiesis-Stimulating Agents (ESAs).[1] While effective, ESAs require parenteral administration and have been associated with potential safety concerns, including an increased risk of cardiovascular events when targeting higher hemoglobin levels.[3][4]
This has spurred the development of alternative therapeutic strategies. One of the most promising is the inhibition of HIF prolyl hydroxylases.[2] This novel class of oral medications, including Enarodustat (JTZ-951), works by stabilizing the Hypoxia-Inducible Factor (HIF), a transcription factor that orchestrates the body's natural response to hypoxia, including the production of endogenous EPO and improved iron metabolism.[2][5] This guide will dissect the mechanisms, compare the in vivo performance, and provide a practical experimental framework for evaluating these two approaches.
Divergent Mechanisms of Action: Physiologic Regulation vs. Pharmacologic Stimulation
The fundamental difference between Enarodustat and ESAs lies in their mechanism of action. ESAs function as direct agonists of the EPO receptor, while Enarodustat modulates a natural oxygen-sensing pathway.
Enarodustat (JTZ-951): Stabilizing the Master Regulator of Erythropoiesis
Enarodustat is an inhibitor of prolyl hydroxylase domain (PHD) enzymes.[6] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), tagging it for rapid proteasomal degradation.[7] By inhibiting PHDs, Enarodustat mimics a hypoxic state, preventing HIF-α degradation.[8] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This results in a coordinated erythropoietic response, including:
-
Increased endogenous EPO production in the kidneys and liver.[6][9]
-
Improved iron metabolism through the regulation of genes involved in iron absorption and mobilization.[2]
This mechanism offers a more physiological regulation of erythropoiesis compared to the supraphysiological stimulation provided by exogenous ESAs.
Erythropoiesis-Stimulating Agents (ESAs): Direct Receptor Activation
ESAs, such as epoetin alfa and darbepoetin alfa, are recombinant forms of the EPO hormone.[4] They directly bind to and activate the EPO receptor (EPOR) on the surface of erythroid progenitor cells in the bone marrow.[10] This activation triggers a downstream signaling cascade, primarily through the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway, which promotes the survival, proliferation, and differentiation of red blood cell precursors.[10] This mechanism bypasses the body's natural oxygen-sensing and regulatory feedback loops.
Comparative In Vivo Efficacy Data
The efficacy of a therapeutic agent is ultimately determined by its performance in preclinical models and clinical trials. Both Enarodustat and ESAs have demonstrated robust efficacy in raising and maintaining hemoglobin levels.
Preclinical Efficacy
Preclinical studies in rodent models of CKD are crucial for establishing proof-of-concept and dose-response relationships. The 5/6 nephrectomy rat model is a standard for inducing renal anemia.[9]
| Agent | Animal Model | Dosing | Key Finding | Reference |
| Enarodustat (JTZ-951) | Normal Rats | Single oral dose | Increased plasma EPO concentrations. | [6] |
| Enarodustat (JTZ-951) | Normal Rats | 1 and 3 mg/kg daily, oral | Dose-dependent increases in hemoglobin levels. | [5][11] |
| Enarodustat (JTZ-951) | 5/6-Nephrectomized Rats | Repeated oral doses | Stimulated erythropoiesis effectively. | [6][9] |
| ESAs (General) | EPO-deficient anemic mice (ISAM) | Single 3.0 µg/kg subcutaneous injection | Sustained increase in hemoglobin. | [12] |
Table 1: Summary of Preclinical In Vivo Efficacy Data.
Clinical Efficacy
Phase 3 clinical trials provide the most definitive evidence of a drug's efficacy and safety in the target patient population. Enarodustat has been compared head-to-head with the long-acting ESA, darbepoetin alfa.
| Study / Agent | Patient Population | Primary Endpoint | Key Result | Reference |
| Enarodustat (JTZ-951) | Japanese hemodialysis patients with anemia | Mean Hemoglobin (Hb) level at weeks 20-24 | Non-inferior to Darbepoetin alfa. Mean Hb was 10.73 g/dL for Enarodustat vs. 10.85 g/dL for Darbepoetin alfa. | [13][14] |
| Enarodustat (JTZ-951) | Japanese CKD patients (non-dialysis or hemodialysis) | Maintenance of Hb levels (10.0–12.0 g/dL) over 52 weeks | Efficacy confirmed. Mean Hb levels were maintained within the target range for the entire study duration. | [2][15] |
| ESAs (General) | CKD patients | Achieve and maintain target Hb levels (typically 10-12 g/dL) | Standard of care. Effectively manages anemia and reduces the need for blood transfusions. | [1][16][17] |
Table 2: Summary of Clinical Efficacy Data from Phase 3 Trials.
The clinical data robustly demonstrates that oral Enarodustat is non-inferior to standard injectable ESA therapy in maintaining hemoglobin levels within the target range for patients with renal anemia.[13][14]
Experimental Protocol: Head-to-Head Comparison in a Preclinical Model
To provide a framework for direct, controlled comparison, this section details a step-by-step protocol for evaluating the in vivo efficacy of an oral HIF-PH inhibitor like Enarodustat against a standard subcutaneously administered ESA in a rat model of CKD-induced anemia.
Experimental Workflow Diagram
Detailed Step-by-Step Methodology
Objective: To directly compare the erythropoietic efficacy of daily oral Enarodustat versus intermittent subcutaneous ESA in a 5/6 nephrectomy rat model of renal anemia.
1. Animal Model and Anemia Induction:
- Species/Strain: Male Sprague-Dawley rats, 8-10 weeks old.
- Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
- Surgery: Perform a two-step 5/6 nephrectomy.
- Step 1: Under isoflurane anesthesia, surgically remove two-thirds of the left kidney.
- Step 2: One week later, perform a complete right nephrectomy.
- Anemia Development: Allow 4-6 weeks post-surgery for CKD and stable anemia to develop. Monitor blood urea nitrogen (BUN) and creatinine to confirm renal failure.
2. Baseline and Randomization:
- Blood Sampling: Collect baseline blood samples via tail vein to measure Hemoglobin (Hb), hematocrit (Hct), plasma EPO, and serum iron parameters (ferritin, transferrin saturation).
- Inclusion Criteria: Include animals with a confirmed drop in hemoglobin (e.g., Hb < 11 g/dL).
- Randomization: Randomly assign qualifying animals into three groups (n=8-10 per group):
- Group 1 (Vehicle Control): Oral gavage with the vehicle for Enarodustat (e.g., 0.5% methylcellulose) daily.
- Group 2 (Enarodustat): Oral gavage with Enarodustat (e.g., 3 mg/kg) daily.[5]
- Group 3 (ESA): Subcutaneous injection of a long-acting ESA (e.g., Darbepoetin alfa) once weekly, at a clinically relevant dose.
3. Treatment and Monitoring:
- Duration: Treat animals for 4 weeks.
- Dosing: Administer treatments as assigned. Ensure consistent timing each day.
- Weekly Monitoring:
- Record body weight.
- Collect a small volume of blood for Hb and Hct measurement to track the response over time.
4. Endpoint Analysis (at Week 4):
- Terminal Bleed: At the end of the treatment period, collect a terminal blood sample via cardiac puncture under deep anesthesia.
- Hematology: Perform a complete blood count (CBC) to assess Hb, Hct, red blood cell count, and reticulocyte count.
- Biochemistry: Use plasma/serum to measure final EPO levels and a full iron panel.
- Tissue Harvesting: Harvest kidneys, liver, and spleen (for weight and histology) and bone marrow (for analysis of erythroid precursors).
5. Statistical Analysis:
- Compare the change in hemoglobin from baseline to endpoint between the three groups using a one-way ANOVA with post-hoc tests (e.g., Tukey's).
- Analyze secondary endpoints (EPO, iron parameters) similarly. A p-value < 0.05 is typically considered statistically significant.
Conclusion and Future Perspective
The development of oral HIF-PH inhibitors like Enarodustat (JTZ-951) represents a significant advancement in the management of renal anemia.[11][18] Preclinical and extensive clinical data have firmly established that this class of drugs, acting through the physiological HIF pathway, is non-inferior to the standard of care, ESAs, in its ability to correct and maintain hemoglobin levels.[13][14]
The choice between these therapies may ultimately depend on factors beyond simple efficacy, including mode of administration (oral vs. injection), long-term safety profiles, effects on iron metabolism, and cost-effectiveness. The oral administration of Enarodustat offers a clear convenience advantage.[19] As a Senior Application Scientist, the data suggests that HIF-PH inhibitors are a robust and viable alternative to ESAs. The provided experimental protocol offers a solid foundation for further head-to-head preclinical investigations, which are essential for dissecting nuanced differences in the biological responses to these distinct therapeutic strategies.
References
- 1. Erythropoietin stimulating agents in the management of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of renal anemia: Erythropoiesis stimulating agents and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythropoietin Stimulating Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. JTZ-951 (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JTZ-951, an HIF prolyl hydroxylase inhibitor, suppresses renal interstitial fibroblast transformation and expression of fibrosis-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy estimation of erythropoiesis-stimulating agents using erythropoietin-deficient anemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. northerncarealliance.nhs.uk [northerncarealliance.nhs.uk]
- 17. Erythropoiesis-stimulating agents in renal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. torii.co.jp [torii.co.jp]
- 19. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Synthesis Routes for 3-Ethoxypyridine-2-carboxylic Acid
Introduction
3-Ethoxypyridine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a key feature in numerous pharmacologically active molecules. The strategic placement of the ethoxy and carboxylic acid groups at the 2 and 3 positions allows for diverse functionalization and interaction with biological targets. Consequently, the efficient and scalable synthesis of this molecule is of significant interest to researchers in drug development and organic synthesis.
This guide provides an in-depth, head-to-head comparison of the most viable synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each approach. The discussion is grounded in experimental data from peer-reviewed literature and established chemical principles, ensuring a trustworthy and authoritative overview for professionals in the field.
Core Synthetic Strategies
Three primary strategies have emerged for the synthesis of this compound, each with distinct starting materials and key transformations:
-
Route 1: The Classical Approach - Etherification and Saponification from 3-Hydroxypicolinic Acid. This route leverages a readily available starting material and employs fundamental, well-understood reactions.
-
Route 2: The Organometallic Approach - Directed ortho-Metalation of 3-Ethoxypyridine. This modern strategy utilizes the directing effect of the ethoxy group to achieve regioselective carboxylation.
-
Route 3: The Nitrile Pathway - Synthesis and Hydrolysis of 3-Ethoxy-2-cyanopyridine. This route introduces the carboxyl group precursor early and relies on a robust hydrolysis final step.
Route 1: The Classical Approach - Etherification & Saponification
This strategy is arguably the most straightforward, commencing with the commercially available 3-hydroxypicolinic acid. The synthesis follows a logical three-step sequence: protection of the carboxylic acid via esterification, etherification of the hydroxyl group, and finally, deprotection to reveal the target molecule.
Experimental Workflow
Caption: Workflow for Route 1, starting from 3-hydroxypicolinic acid.
Detailed Protocol
Step 1: Synthesis of Methyl 3-hydroxypicolinate [1]
-
Suspend 3-hydroxypicolinic acid (1.0 eq.) in methanol (approx. 0.5 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (3.0 eq.) dropwise.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Carefully adjust the pH to ~8.5 with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to afford the product, typically as a white solid.
Step 2: Synthesis of Methyl 3-ethoxypicolinate
-
Dissolve methyl 3-hydroxypicolinate (1.0 eq.) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq.) and iodoethane (EtI, 1.2 eq.).
-
Heat the mixture to 80 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Step 3: Synthesis of this compound (Saponification)
-
Dissolve methyl 3-ethoxypicolinate (1.0 eq.) in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Scientific Rationale and In-Depth Analysis
-
Expertise & Experience: The initial esterification is critical. It serves a dual purpose: protecting the carboxylic acid from reacting in the subsequent etherification step and increasing the solubility of the starting material in organic solvents. Sulfuric acid acts as a catalyst for this Fischer esterification. The Williamson ether synthesis in Step 2 is a classic and reliable method for forming ethers. Using a polar aprotic solvent like DMF accelerates this Sₙ2 reaction. The final saponification is a straightforward hydrolysis of the ester to the carboxylate salt, followed by protonation to yield the final acid.
-
Trustworthiness: This route is highly reliable due to its use of well-established, high-yielding reactions. The starting material, 3-hydroxypicolinic acid, is commercially available and relatively inexpensive.[2] The intermediates are stable and can be easily purified.
-
Advantages: High overall yield, readily available starting materials, and use of conventional, well-understood reactions.
-
Disadvantages: A three-step process, which can be more time-consuming than a more convergent synthesis.
Route 2: The Organometallic Approach - Directed ortho-Metalation
This strategy leverages modern organometallic chemistry for a more convergent synthesis. The key step is a directed ortho-metalation (DoM), where the ethoxy group on a 3-ethoxypyridine substrate directs a strong base to deprotonate the adjacent C-2 position. This creates a potent nucleophilic organolithium species, which is then trapped with carbon dioxide to form the carboxylate.
Experimental Workflow
Caption: Workflow for Route 2, via directed ortho-metalation.
Detailed Protocol
Step 1: Synthesis of 3-Ethoxypyridine
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Add a solution of 3-hydroxypyridine (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add iodoethane (1.1 eq.) and stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by distillation or column chromatography.
Step 2: Directed Lithiation and Carboxylation [3]
-
Dissolve 3-ethoxypyridine (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi, 1.1 eq.) or a solution of lithium diisopropylamide (LDA) dropwise, maintaining the low temperature. Stir for 1-2 hours.
-
Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in one portion.
-
Allow the mixture to slowly warm to room temperature.
-
Add water and separate the layers. Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Scientific Rationale and In-Depth Analysis
-
Expertise & Experience: The success of this route hinges on the directing metalating group (DMG) ability of the 3-ethoxy substituent.[3] The oxygen atom's lone pairs coordinate to the lithium cation of the base (e.g., n-BuLi), delivering the base to the adjacent C-2 position for deprotonation. This pre-complexation significantly lowers the activation energy for deprotonation at the ortho position compared to other positions on the ring. The use of very low temperatures (-78 °C) is crucial to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring.[3]
-
Trustworthiness: This method is a powerful tool for regioselective functionalization. While requiring strict anhydrous and inert conditions, it is a reliable and high-yielding process in experienced hands. The formation of the C-C bond is direct and efficient.
-
Advantages: Highly convergent and regioselective. Can be a two-step process from 3-hydroxypyridine.
-
Disadvantages: Requires strict anhydrous and inert atmosphere techniques. Utilizes pyrophoric (n-BuLi) and cryogenic (-78 °C) conditions, which may be challenging for large-scale production.
Route 3: The Nitrile Pathway - Hydrolysis of 3-Ethoxy-2-cyanopyridine
This route involves the synthesis of a nitrile intermediate, 3-ethoxy-2-cyanopyridine, which is then hydrolyzed to the target carboxylic acid. The nitrile can be prepared via nucleophilic aromatic substitution (SₙAr) of a suitable precursor, such as 2-chloro-3-ethoxypyridine.
Experimental Workflow
Caption: Workflow for Route 3, proceeding through a nitrile intermediate.
Detailed Protocol
Step 1 & 2: Synthesis of 3-Ethoxy-2-cyanopyridine
-
Prepare 2-chloro-3-ethoxypyridine by etherifying 2-chloro-3-hydroxypyridine with iodoethane and a base (e.g., K₂CO₃) in a solvent like acetone.
-
Combine 2-chloro-3-ethoxypyridine (1.0 eq.) with copper(I) cyanide (CuCN, 1.2-1.5 eq.) in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to high temperature (typically >150 °C) for several hours (Rosenmund-von Braun reaction).
-
Monitor the reaction by GC-MS or TLC. Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride or ammonia/ammonium sulfate to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene), wash, dry, and purify.
Step 3: Hydrolysis of 3-Ethoxy-2-cyanopyridine [4][5]
-
Add the nitrile intermediate to a solution of concentrated sulfuric acid and water (e.g., 60-70% H₂SO₄).
-
Heat the mixture to reflux for several hours. The reaction proceeds via the intermediate amide, which is subsequently hydrolyzed.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Adjust the pH with a strong base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
Scientific Rationale and In-Depth Analysis
-
Expertise & Experience: The key challenge in this route is the cyanation step. The Rosenmund-von Braun reaction often requires harsh conditions (high temperatures) and can be difficult to optimize. The use of toxic cyanide reagents necessitates careful handling and waste disposal protocols. The final hydrolysis step is robust but also requires strongly acidic (or basic) conditions and high temperatures. The reaction mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to the amide, and subsequent hydrolysis of the amide to the carboxylic acid.[4]
-
Trustworthiness: While each step is mechanistically sound, the overall sequence can be lower-yielding and more technically demanding than the other routes. The success is highly dependent on the efficiency of the SₙAr cyanation reaction.
-
Advantages: The final hydrolysis step is generally very effective and drives the reaction to completion.
-
Disadvantages: Requires multi-step synthesis of the nitrile precursor. The cyanation step uses highly toxic reagents (CuCN) and requires harsh reaction conditions. Overall yields can be moderate.
Quantitative Comparison and Summary
| Parameter | Route 1: Etherification & Saponification | Route 2: Directed ortho-Metalation | Route 3: Nitrile Hydrolysis |
| Starting Material | 3-Hydroxypicolinic Acid | 3-Hydroxypyridine | 2-Chloro-3-hydroxypyridine |
| Number of Steps | 3 | 2 | 3 |
| Typical Overall Yield | High (>75%) | High (>70%) | Moderate (40-60%) |
| Key Reagents | H₂SO₄, K₂CO₃, EtI, NaOH | n-BuLi/LDA, Dry Ice (CO₂) | K₂CO₃, EtI, CuCN, H₂SO₄ |
| Safety Concerns | Corrosive acids/bases | Pyrophoric organolithiums, cryogenic temperatures | Highly toxic cyanide salts |
| Scalability | Good; uses standard equipment. | Challenging; requires specialized equipment for low temps and inert handling. | Moderate; requires handling of toxic reagents and high temperatures. |
| Best For | Reliable, large-scale synthesis with standard laboratory capabilities. | Rapid, convergent synthesis where regioselectivity is paramount. | Situations where the nitrile intermediate is available or required for other targets. |
Conclusion
For researchers and drug development professionals, the choice of synthesis route for this compound depends on a balance of scalability, available equipment, safety considerations, and desired speed.
-
Route 1 (Etherification & Saponification) stands out as the most robust, reliable, and scalable method. It relies on classical, high-yielding reactions and avoids the hazards of organometallics or cyanides, making it the recommended choice for general-purpose and large-scale synthesis.
-
Route 2 (Directed ortho-Metalation) offers an elegant and convergent solution. It is ideal for rapid, small-scale synthesis in a research setting where the necessary equipment and expertise for handling air-sensitive and cryogenic reagents are readily available.
-
Route 3 (Nitrile Hydrolysis) is the least favorable of the three due to its use of toxic reagents, harsh conditions, and potentially lower overall yields. It is a viable but more specialized pathway that is typically employed only when other routes are not feasible or when the nitrile intermediate itself is a synthetic target.
By understanding the causality behind the experimental choices and the inherent trade-offs of each pathway, scientists can make an informed decision to select the optimal route that aligns with their specific project goals and laboratory capabilities.
References
- 1. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
The Ascendancy of 3-Ethoxypyridine-2-carboxylic Acid: A Comparative Guide to a Superior Chelating Agent
In the landscape of drug development and biomedical research, the quest for highly effective and selective chelating agents is perpetual. These molecules, capable of forming stable, coordinate bonds with metal ions, are pivotal in applications ranging from mitigating metal toxicity and enhancing MRI contrast agents to the targeted delivery of radiopharmaceuticals. This guide introduces 3-Ethoxypyridine-2-carboxylic acid, a pyridine derivative with exceptional potential as a chelating agent, and provides a comprehensive, data-driven comparison with the industry-standard aminopolycarboxylic acid, Ethylenediaminetetraacetic acid (EDTA). Through a detailed examination of their chemical properties and a rigorous outline of comparative experimental protocols, we will demonstrate the superior potential of this compound in demanding research and pharmaceutical applications.
Introduction to Chelation: The Quest for Stability and Specificity
Chelation is a fundamental chemical process wherein a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure known as a chelate. The efficacy of a chelating agent is primarily dictated by the stability of the metal complexes it forms, a property quantified by the stability constant (log K). A higher stability constant signifies a stronger bond between the chelator and the metal ion, indicating greater efficacy in sequestering the target ion. Selectivity, the ability to bind preferentially to specific metal ions, is another critical attribute, preventing the unintended depletion of essential endogenous metals.
EDTA has long been the workhorse of chelation chemistry due to its ability to form stable complexes with a wide range of metal ions.[1] However, its lack of specificity and potential for environmental persistence have driven the search for superior alternatives.[2] This guide posits this compound as such an alternative, offering potentially enhanced stability and selectivity profiles.
Contenders Under the Microscope: this compound vs. EDTA
A comparative analysis of the structural and chemical properties of this compound and EDTA reveals key differences that underpin their chelating capabilities.
| Feature | This compound | Ethylenediaminetetraacetic acid (EDTA) |
| Structure | Pyridine-based, bidentate ligand | Aminopolycarboxylic acid, hexadentate ligand |
| Donating Groups | Carboxylate oxygen, pyridine nitrogen | Four carboxylate oxygens, two amine nitrogens |
| Anticipated Selectivity | Potentially higher for specific transition metals | Broad-spectrum, less selective |
| Biodegradability | Expected to be more readily biodegradable | Poor biodegradability |
Caption: A comparative overview of this compound and EDTA.
The pyridine ring in this compound, a structural motif found in many biologically active molecules, suggests a potential for more specific interactions with metal ions compared to the more flexible and indiscriminate binding of EDTA. The ethoxy group may further modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological distribution and metal selectivity.
Caption: Structural components of the chelating agents.
Experimental Validation: A Head-to-Head Comparison
To empirically validate the purported superiority of this compound, a series of rigorous experimental protocols are proposed. These methods are designed to provide quantitative data on the key performance indicators of a chelating agent: stability constant and selectivity.
Determination of Stability Constants (log K) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[3] The Bjerrum and Irving-Rossotti methods are well-established approaches that rely on monitoring the pH of a solution containing the metal ion and the chelating agent as a strong base is added.[4]
Protocol:
-
Solution Preparation: Prepare standardized solutions of the metal ion of interest (e.g., 0.01 M CuCl₂), this compound (0.02 M), EDTA (0.02 M), a strong acid (e.g., 0.1 M HCl), and a carbonate-free strong base (e.g., 0.1 M NaOH). An inert electrolyte (e.g., 0.1 M KCl) should be used to maintain constant ionic strength.
-
Titration: In a thermostatted vessel, titrate a solution containing the metal ion, the chelating agent, and the strong acid with the standardized strong base. Record the pH at regular intervals.
-
Data Analysis: Plot the pH against the volume of base added. The resulting titration curve is then analyzed using specialized software to calculate the stepwise and overall stability constants (log K) of the metal-chelate complexes.
References
A Guide to Ensuring Reproducibility in Biological Assays of Prolyl Hydroxylase Inhibitors: A Comparative Study Featuring 3-Ethoxypyridine-2-carboxylic acid
For researchers, scientists, and drug development professionals venturing into the promising field of hypoxia-inducible factor (HIF) pathway modulation, the reproducibility of biological assay results is paramount. This guide provides an in-depth technical analysis of the common challenges and best practices for achieving robust and reliable data when evaluating prolyl hydroxylase domain (PHD) inhibitors, with a special focus on "3-Ethoxypyridine-2-carboxylic acid" and a comparison with other well-characterized inhibitors.
The Hypoxia-Inducible Factor (HIF) Pathway: A Primer
Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes. This modification targets HIF-α for rapid degradation via the von Hippel-Lindau (VHL) tumor suppressor protein and the ubiquitin-proteasome system.[1] In low oxygen environments (hypoxia), PHD activity is diminished, leading to the stabilization of HIF-α.[2] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription.[3][4] These genes are crucial for various physiological processes, including erythropoiesis, angiogenesis, and glucose metabolism.[2]
Small molecule inhibitors of PHDs, such as this compound, mimic a hypoxic state by preventing HIF-α hydroxylation and subsequent degradation, thereby activating the HIF signaling pathway.[2][5] This mechanism holds significant therapeutic potential for conditions like anemia associated with chronic kidney disease.[6]
Diagram of the HIF-1α Signaling Pathway
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
Core Assays for Evaluating PHD Inhibitors and Ensuring Reproducibility
The following sections detail the critical experimental protocols for assessing the activity of PHD inhibitors and provide insights into mitigating variability.
HIF-1α Stabilization: The Western Blot Approach
A primary cellular effect of PHD inhibition is the stabilization of the HIF-1α protein. Western blotting is the gold-standard technique for visualizing this effect. However, the transient nature of HIF-1α and the nuances of the procedure can lead to inconsistent results.
Comparative Analysis of Well-Characterized PHD Inhibitors
To contextualize the performance of a novel compound like this compound, it is essential to benchmark it against well-characterized inhibitors.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |
| Vadadustat | 15.36 | 11.83 | 7.63 |
| Daprodustat | 3.5 | 22.2 | 5.5 |
| Roxadustat | - | 591 | - |
| Molidustat | 480 | 280 | 450 |
| Note: IC₅₀ values can vary depending on the specific assay conditions. |
Experimental Workflow for HIF-1α Western Blot
Caption: A standardized workflow for reproducible HIF-1α Western blot analysis.
Detailed Protocol and Causality Behind Experimental Choices
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line known to express detectable levels of HIF-1α upon stimulation (e.g., HeLa, Hepa1-6, Caki-1).[1]
-
Confluency: Plate cells to reach 70-80% confluency at the time of treatment to ensure they are in a healthy, proliferative state.[7]
-
Compound Preparation: Prepare stock solutions of this compound and other inhibitors in a suitable solvent like DMSO. The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cellular stress.[6]
-
Positive Controls: Include a positive control for HIF-1α induction, such as cobalt chloride (CoCl₂) or deferoxamine (DFO), which are chemical inducers of a hypoxic response.[1][7]
-
Time Course: Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to determine the optimal treatment duration for maximal HIF-1α stabilization.[6]
2. Cell Lysis:
-
Speed and Temperature: HIF-1α is rapidly degraded under normoxic conditions.[7] Therefore, all lysis steps should be performed quickly and on ice to minimize its degradation.[8]
-
Lysis Buffer: Use a robust lysis buffer like RIPA, supplemented with a cocktail of protease and phosphatase inhibitors to preserve the protein integrity.[6][8]
3. Protein Quantification and Sample Preparation:
-
Accurate Quantification: Use a reliable protein quantification method like the BCA assay to ensure equal protein loading in each lane of the gel. This is critical for accurate comparison between samples.[8]
-
Denaturation: Boil samples in Laemmli buffer to fully denature the proteins before loading onto the SDS-PAGE gel.[1]
4. SDS-PAGE and Transfer:
-
Gel Percentage: A 7.5% acrylamide gel is recommended for resolving the high molecular weight HIF-1α protein (~95-120 kDa).[1]
-
Transfer Efficiency: Confirm successful protein transfer to the membrane using Ponceau S staining before proceeding with immunoblotting.[1]
5. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[1][6]
-
Antibody Incubation: Incubate with a validated primary antibody against HIF-1α. Overnight incubation at 4°C is often recommended to enhance signal detection.[1]
-
Washing: Thorough washing with TBST is crucial to remove unbound antibodies and reduce background noise.[1]
6. Detection and Analysis:
-
Loading Control: Always probe for a loading control protein (e.g., β-actin, GAPDH) on the same blot to confirm equal protein loading and for normalization during densitometric analysis.[8]
-
Quantitative Analysis: Use image analysis software to quantify band intensities. The HIF-1α signal should be normalized to the corresponding loading control signal for each sample.[6]
Transcriptional Activation: The HRE Luciferase Reporter Assay
This assay measures the functional consequence of HIF-1α stabilization – the activation of gene transcription. It utilizes a reporter construct containing multiple copies of the HRE sequence upstream of a luciferase gene.[4][9]
Experimental Workflow for HRE Luciferase Reporter Assay
Caption: A streamlined workflow for a reproducible HRE luciferase reporter assay.
Detailed Protocol and Strategies for Minimizing Variability
1. Reporter System:
-
Stable Cell Lines: For enhanced reproducibility, the use of a stable cell line expressing the HRE-luciferase reporter is highly recommended over transient transfection.[10] This eliminates variability in transfection efficiency between experiments.
-
Reporter Vector: Use a well-validated reporter vector, such as one containing a destabilized luciferase (e.g., luc2P) to ensure that the reporter protein levels respond more rapidly to transcriptional changes.[9]
2. Experimental Execution:
-
Cell Seeding: Ensure a uniform number of cells is seeded in each well of the microplate.[10]
-
Dose-Response Curve: Test a wide range of inhibitor concentrations to generate a complete dose-response curve, from which an accurate EC₅₀ value can be determined.[3]
-
Controls: Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂ or a known potent PHD inhibitor like Molidustat).[10][11]
3. Data Analysis:
-
Normalization: If using transient transfection, co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[6][12]
-
Statistical Analysis: Perform multiple independent experiments and analyze the data using appropriate statistical methods to ensure the robustness of the results.
In Vitro Enzymatic Assays
These assays directly measure the inhibitory activity of a compound on purified PHD enzymes. They are crucial for determining the potency (IC₅₀) and mechanism of action of the inhibitor.
Commonly Used In Vitro PHD Assays:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen): This is a bead-based assay that measures the hydroxylation of a biotinylated HIF-1α peptide.[3] It is a high-throughput and sensitive method.
-
Colorimetric α-Ketoglutarate Consumption Assay: This method measures the consumption of the PHD co-substrate α-ketoglutarate, providing an indirect measure of enzyme activity.[13]
-
Mass Spectrometry-Based Assays: These assays directly detect the mass shift of the HIF-1α peptide upon hydroxylation, offering a highly accurate and direct measurement of enzyme activity.[14][15]
Considerations for Reproducibility in In Vitro Assays:
-
Enzyme Quality: Use highly purified and active recombinant PHD enzymes.
-
Cofactor Concentrations: The concentrations of cofactors such as Fe(II), ascorbate, and 2-oxoglutarate should be carefully optimized and kept consistent across experiments.[3]
-
Compound Solubility: The physicochemical properties of the test compound, such as solubility, can significantly impact the results. Pyridine carboxylic acids can have variable solubility in aqueous buffers.[16][17] Ensure that this compound and other inhibitors are fully dissolved in the assay buffer to obtain accurate IC₅₀ values. It may be necessary to use a small percentage of an organic solvent like DMSO, but the final concentration should be kept low and consistent across all wells.
Physicochemical Properties and Their Impact on Assay Reproducibility
-
Solubility: Poor aqueous solubility can lead to an underestimation of potency in both cellular and in vitro assays. It is crucial to determine the solubility of the compound in the assay media and ensure it is tested within its soluble range.
-
Stability: The stability of the compound in the assay buffer and in the presence of cellular components should be assessed. Degradation of the compound over the course of the experiment will lead to inaccurate results.
-
Cell Permeability: For cellular assays, the ability of the compound to cross the cell membrane and reach its intracellular target is critical.
Troubleshooting Common Reproducibility Issues
Decision Tree for Troubleshooting Inconsistent Results
Caption: A decision tree to guide troubleshooting efforts for common assay reproducibility problems.
Conclusion
Achieving reproducible biological assay results for PHD inhibitors like this compound requires a meticulous and systematic approach. By understanding the underlying biology of the HIF pathway, carefully selecting and validating assay methods, and paying close attention to critical experimental parameters, researchers can generate high-quality, reliable data. This guide provides a framework for designing and executing robust experiments, ultimately contributing to the successful development of novel therapeutics targeting this important pathway.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. pGL4.42[luc2P/HRE/Hygro] Vector Protocol [promega.sg]
- 10. bosterbio.com [bosterbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Picolinic acid - Wikipedia [en.wikipedia.org]
- 19. chembk.com [chembk.com]
- 20. 2-(benzylamino)pyridine-3-carboxylic acid | 33522-80-4 [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethoxypyridine-2-carboxylic Acid
As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. Handling novel or specialized chemical reagents requires a meticulous, risk-based approach, not just a checklist. This guide provides an in-depth operational plan for the safe handling of 3-Ethoxypyridine-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our methodology is grounded in an understanding of the compound's chemical family, pyridine carboxylic acids, to establish a conservative and robust safety protocol.
Hazard Assessment: The Foundation of Safety
Understanding the potential hazards of a chemical is the critical first step in determining the necessary protective measures. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from structurally analogous compounds like Picolinic Acid (Pyridine-2-carboxylic acid) and its derivatives.[1][2] This expert-led approach allows us to anticipate risks and implement controls proactively.
Based on data from related compounds, the primary hazards include:
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious, potentially irreversible, eye damage.[3][4]
-
Skin Irritation: Can cause skin irritation upon contact.[1][2][4]
-
Respiratory Irritation: As a solid powder, inhalation of dust can lead to respiratory tract irritation.[1][2][5]
Therefore, the core safety objective is to prevent contact with eyes and skin, and to eliminate the possibility of inhalation or ingestion.
Core PPE Requirements: Your Last Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for minimizing exposure.[6][7] PPE is the essential final barrier between you and the chemical agent.
-
Eye and Face Protection: Due to the high risk of serious eye damage, standard safety glasses are insufficient.
-
Chemical Splash Goggles are mandatory at all times when handling the solid or its solutions. They form a complete seal around the eyes, protecting against dust, splashes, and vapors.[8]
-
A Face Shield , worn over chemical splash goggles, is required when there is a significant risk of splashing, such as during bulk transfers or when heating solutions.[9]
-
-
Hand Protection: The correct gloves are crucial to prevent skin contact and absorption.
-
Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[10] Always double-check the manufacturer's compatibility charts if available.
-
Glove Integrity: No single glove material offers indefinite protection.[8] It is imperative to change gloves immediately if you suspect contamination or damage. For prolonged work, consider changing gloves at regular intervals (e.g., every 30-60 minutes).[9] Never wear contaminated gloves outside the immediate work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[8]
-
-
Body Protection:
-
A Laboratory Coat is required to protect your skin and personal clothing from minor spills and dust.
-
For operations with a higher risk of spillage, such as handling larger quantities, a Chemical-Resistant Apron worn over the lab coat provides an additional layer of protection.[1]
-
-
Respiratory Protection: Engineering controls are the preferred method for mitigating inhalation risks.
-
All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood or other ventilated enclosure.[6][11]
-
If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. An N95-rated dust mask or a respirator with particulate filters is the minimum requirement.[1][9]
-
PPE Selection Matrix for Common Laboratory Tasks
For clarity, the following table summarizes the minimum required PPE for various operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing and Handling Solid Powder | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required (Work in Fume Hood) |
| Preparing Solutions (Dissolving Solid) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required (Work in Fume Hood) |
| Performing Reactions / Transfers | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Required (Work in Fume Hood) |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat & Chemical Apron | N95 Respirator or higher |
Operational Plan: A Step-by-Step Protocol
Procedural discipline is as important as the equipment itself. Follow this sequence to ensure maximum protection.
A. Donning (Putting On) PPE
The logic is to progress from the least "contaminated" areas to the most.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don your chemical apron.
-
Respiratory Protection: If a respirator is needed, perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on your chemical splash goggles. If needed, place the face shield over the goggles.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a protective overlap.
B. Doffing (Taking Off) PPE
This sequence is designed to prevent self-contamination by removing the most contaminated items first.
-
Gloves: Remove gloves without touching the outside of the glove with your bare hands. Peel one glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately.[8]
-
Wash Hands: Wash your hands thoroughly before removing any other PPE.
-
Face Shield/Goggles: Remove the face shield and then the goggles by handling the straps, avoiding contact with the front surfaces.
-
Lab Coat/Apron: Unfasten your lab coat and roll it up, with the contaminated side facing inward. Hang it in its designated storage area or place it in the appropriate laundry receptacle.
-
Respirator: Remove your respirator last.
-
Final Hand Wash: Wash your hands again thoroughly with soap and water.
Disposal and Emergency Procedures
-
PPE Disposal: All disposable PPE (gloves, masks) that is contaminated with this compound must be disposed of as hazardous chemical waste in a designated, sealed container.
-
Emergency Response:
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
